molecular formula C11H11ClN2O B183477 2-[(7-Chloroquinolin-4-yl)amino]ethanol CAS No. 91066-18-1

2-[(7-Chloroquinolin-4-yl)amino]ethanol

Numéro de catalogue: B183477
Numéro CAS: 91066-18-1
Poids moléculaire: 222.67 g/mol
Clé InChI: RSYOSUMAMNFKSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(7-Chloroquinolin-4-yl)amino]ethanol (CAS 91066-18-1) is a quinoline-derivative compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This chemical features a quinoline core, a privileged scaffold in medicinal and advanced material chemistry, fused to a benzene ring and linked to an ethanolamine side chain . As a building block, it is highly valuable for synthesizing more complex bioactive molecules, particularly in diversity-oriented synthesis strategies that allow for the late-stage diversification of key pharmaceutical scaffolds . Researchers utilize this compound and its derivatives in the search for new therapeutic agents with potent anticancer, antibacterial, antifungal, and antiparasitic properties . Its mechanism of action in biological systems is often linked to its ability to interact with specific molecular targets. For instance, studies on structurally similar chloroquine compounds have shown they can bind with high affinity to sialic acids and gangliosides on host cell surfaces, potentially interfering with viral attachment and entry—a mechanism that has been explored for coronaviruses . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnosis, therapeutic, or any other use. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Propriétés

Numéro CAS

91066-18-1

Formule moléculaire

C11H11ClN2O

Poids moléculaire

222.67 g/mol

Nom IUPAC

2-[(7-chloroquinolin-4-yl)amino]ethanol

InChI

InChI=1S/C11H11ClN2O/c12-8-1-2-9-10(14-5-6-15)3-4-13-11(9)7-8/h1-4,7,15H,5-6H2,(H,13,14)

Clé InChI

RSYOSUMAMNFKSM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCO

SMILES canonique

C1=CC2=C(C=CN=C2C=C1Cl)NCCO

Pictogrammes

Irritant

Origine du produit

United States
Foundational & Exploratory

mechanism of action of 2-[(7-Chloroquinolin-4-yl)amino]ethanol in malaria models

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-[(7-Chloroquinolin-4-yl)amino]ethanol in Malaria Models

Executive Summary

2-[(7-Chloroquinolin-4-yl)amino]ethanol, more commonly known as hydroxychloroquine (HCQ), is a 4-aminoquinoline derivative of chloroquine (CQ).[1] While historically a cornerstone of antimalarial therapy, its utility has been challenged by the rise of drug-resistant Plasmodium strains.[2][3] Understanding its mechanism of action remains critical for the development of novel antimalarials and for contextualizing its immunomodulatory applications. This guide provides a detailed examination of HCQ's primary antimalarial mechanism—the disruption of heme detoxification within the parasite's digestive vacuole—and its secondary immunomodulatory effects on the host. We will dissect the biochemical pathways, present validated experimental protocols for studying these mechanisms, and explore the molecular basis of resistance.

The Primary Antimalarial Mechanism: Disruption of Heme Homeostasis

The clinical symptoms of malaria are primarily associated with the asexual, intraerythrocytic stage of the Plasmodium parasite's life cycle.[4] During this phase, the parasite voraciously consumes host cell hemoglobin within a specialized acidic organelle known as the digestive vacuole (DV).[5][6] This process, while providing essential amino acids for parasite growth, liberates vast quantities of toxic free heme (ferriprotoporphyrin IX).[7]

The Parasite's Detoxification Pathway: Hemozoin Biocrystallization

Free heme is a pro-oxidant molecule that can generate reactive oxygen species, leading to lipid peroxidation, protein damage, and ultimately, parasite death.[7] To neutralize this threat, the parasite has evolved a unique and efficient detoxification process: the polymerization of heme into a biochemically inert, insoluble crystal called hemozoin, also known as malaria pigment.[8] This biocrystallization process is a critical survival mechanism for the parasite and, therefore, an attractive target for chemotherapeutic intervention.[9]

Intervention by 2-[(7-Chloroquinolin-4-yl)amino]ethanol (HCQ)

The antimalarial action of HCQ is centered on the disruption of this vital detoxification pathway.[10][11] The mechanism can be understood as a multi-step process:

  • Vacuolar Accumulation: As a weak diprotic base, the uncharged form of HCQ readily diffuses across the parasite and digestive vacuole membranes.[6][12] The DV is an acidic compartment with a pH of approximately 4.7-5.5.[11][13] Within this acidic environment, HCQ becomes protonated, trapping it within the organelle at concentrations several thousand times higher than in the surrounding plasma.[12]

  • Heme Binding: Once concentrated in the DV, HCQ binds with high affinity to free heme molecules.[7] This interaction prevents the heme from being incorporated into the growing hemozoin crystal.[4][14]

  • Inhibition of Polymerization: By capping the heme molecules, HCQ effectively inhibits the heme polymerization process.[11][15] While the precise mechanism of hemozoin formation is debated (whether protein- or lipid-mediated), HCQ's ability to sequester the heme substrate is a key inhibitory step.[4][9]

  • Induction of Toxicity: The inhibition of hemozoin formation leads to the accumulation of toxic, free heme within the DV.[7] This buildup of un-sequestered heme enhances oxidative stress and damages the vacuolar membrane and other cellular components, ultimately killing the parasite.[6][8]

Visualizing the Heme Detoxification Pathway and HCQ's Action

The following diagram illustrates the core mechanism of HCQ within the parasite's digestive vacuole.

Hemozoin_Inhibition cluster_RBC Host Red Blood Cell cluster_DV Parasite Digestive Vacuole (Acidic pH) Hemoglobin Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Heme_HCQ Heme-HCQ Complex (Non-crystallizable) Heme_HCQ->Hemozoin HCQ_out HCQ (Extracellular) HCQ_in HCQ (Vacuolar) HCQ_out->HCQ_in HCQ_in->Heme_HCQ

Caption: Mechanism of HCQ action in the Plasmodium digestive vacuole.

Experimental Validation of the Core Mechanism

The hypothesis that HCQ kills malaria parasites by inhibiting heme detoxification is supported by a range of experimental data. The following protocols are standard methodologies used to validate this mechanism of action for novel compounds.

Workflow for Mechanistic Validation

A logical workflow is employed to screen compounds and confirm their mechanism of action, moving from cell-free biochemical assays to live parasite cultures.

Experimental_Workflow A Compound Library (e.g., 4-Aminoquinolines) B Primary Screen: Heme Polymerization Inhibition Assay (HPIA) A->B Screening C Secondary Screen: In Vitro Parasite Growth Inhibition Assay B->C Hit Confirmation D IC50 Determination (Biochemical & Cellular) B->D C->D E Mechanism Confirmation: Correlation of biochemical and cellular IC50 values D->E Analysis F Lead Compound for further study E->F Validation

Caption: Experimental workflow for validating heme detoxification inhibitors.

Protocol: In Vitro Heme Polymerization Inhibition Assay (HPIA)

This cell-free assay directly measures a compound's ability to prevent the formation of synthetic hemozoin (β-hematin).[9] It serves as a rapid primary screen for compounds targeting this pathway.

Causality & Expertise: The choice of a lipid or detergent-based method is crucial as it mimics the proposed catalytic environment within the parasite's DV, where lipids are thought to facilitate crystal nucleation.[9] This assay provides a direct, quantifiable measure of the drug-target interaction, independent of cellular uptake or efflux complexities.

Methodology:

  • Reagent Preparation:

    • Hemin Stock: Prepare a 2 mM solution of hemin chloride in dimethyl sulfoxide (DMSO).

    • Acetate Buffer: Prepare a 4.5 M sodium acetate buffer, pH 4.8.

    • Test Compound: Prepare serial dilutions of 2-[(7-Chloroquinolin-4-yl)amino]ethanol in DMSO. Chloroquine is used as a positive control.

    • Detergent Solution (Optional): A solution of a neutral detergent like Nonidet P-40 (NP-40) can be used to initiate polymerization.[9]

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of the hemin stock solution.

    • Add 10 µL of the test compound dilution (or DMSO for negative control).

    • Initiate the reaction by adding 50 µL of the acetate buffer.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Detection:

    • Centrifuge the plate to pellet the insoluble β-hematin.

    • Discard the supernatant carefully.

    • Wash the pellet with DMSO to remove any unreacted hemin.

    • Dissolve the final β-hematin pellet in 0.1 M NaOH.

  • Quantification: Read the absorbance of the dissolved pellet at 405 nm using a plate reader. The amount of absorbance is directly proportional to the amount of β-hematin formed.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the IC50 value (the concentration of the drug that inhibits 50% of β-hematin formation) by plotting inhibition versus log[concentration].

Table 1: Representative Heme Polymerization Inhibitory Activity

CompoundAssay ConditionApprox. IC50 (mg/mL)Reference
ChloroquineHPIA1.462[16]
Xanthone DerivativeHPIA0.755[16]
Protocol: In Vitro Parasite Growth Inhibition Assay

This cell-based assay measures the effect of a compound on the viability and proliferation of live P. falciparum cultures. It is the gold standard for determining a compound's antimalarial potency.[17][18]

Causality & Expertise: The [³H]-hypoxanthine incorporation assay is a highly sensitive method that measures parasite nucleic acid synthesis, a fundamental process for replication.[17] A reduction in hypoxanthine uptake is a direct indicator of metabolic arrest or parasite death. Testing against both CQ-sensitive (e.g., 3D7) and CQ-resistant (e.g., K1, Dd2) strains is essential to assess the compound's potential to overcome existing resistance mechanisms.[17][19]

Methodology:

  • Parasite Culture:

    • Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX or human serum.[17]

    • Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[17]

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 100 µL of each dilution to triplicate wells.

    • Add 100 µL of parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well.

  • Drug Incubation: Incubate the plates for 48 hours under the conditions described above.

  • Radiolabeling:

    • Add 0.5 µCi of [³H]-hypoxanthine to each well.

    • Incubate for an additional 18-24 hours.

  • Harvesting and Measurement:

    • Freeze-thaw the plate to lyse the cells.

    • Harvest the contents of each well onto a glass-fiber filter using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of growth inhibition relative to drug-free control wells. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Table 2: Representative In Vitro Antiplasmodial Activity

CompoundP. falciparum StrainApprox. IC50 (µM)Reference
Hybrid 4a3D7 (CQ-Sensitive)0.19[19]
Hybrid 4b3D7 (CQ-Sensitive)0.013[19]
Hybrid 4aK1 (CQ-Resistant)0.44[19]
Hybrid 4bK1 (CQ-Resistant)0.043[19]

Immunomodulatory Effects in Malaria

Beyond its direct parasiticidal activity, HCQ exerts significant immunomodulatory effects on the host.[5][20] This dual action is crucial, as a dysregulated inflammatory response contributes significantly to the pathology of severe malaria.

Inhibition of Toll-Like Receptor (TLR) Signaling

Plasmodium parasites and their byproducts, such as hemozoin and parasite DNA, are recognized by host pattern recognition receptors (PRRs), particularly the endosomal Toll-like receptor 9 (TLR9).[5][21] Activation of TLR9 triggers a signaling cascade via the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6).[22]

HCQ, by accumulating in acidic endosomes and lysosomes, interferes with this process.[20][21] It is believed to inhibit TLR9 signaling by either directly binding to nucleic acids or by raising the endosomal pH, which disrupts receptor function and ligand binding.[20][21] This suppression of the innate immune response can temper the cytokine storm associated with high parasitemia, potentially mitigating fever and other pathological symptoms.[5]

Visualizing the Immunomodulatory Pathway

TLR_Inhibition cluster_cell Host Immune Cell (e.g., Macrophage) cluster_endo Endosome (Acidic pH) PAMPs Parasite DNA / Hemozoin TLR9 TLR9 PAMPs->TLR9 Recognition MyD88 MyD88 TLR9->MyD88 Activation NFkB NF-κB Pathway MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1) NFkB->Cytokines Transcription HCQ HCQ HCQ->TLR9 INHIBITS

Caption: HCQ-mediated inhibition of TLR9 signaling in host immune cells.

Molecular Basis of Resistance

The widespread clinical failure of chloroquine, and by extension HCQ, against P. falciparum is primarily attributed to mutations in a single gene: the P. falciparum chloroquine resistance transporter (pfcrt).[8][23]

The PfCRT protein is located on the membrane of the parasite's digestive vacuole.[8] In drug-sensitive parasites, the wild-type PfCRT protein does not efficiently transport protonated CQ/HCQ. However, a key point mutation, most notably K76T (a lysine to threonine substitution at position 76), along with other ancillary mutations, alters the transporter's substrate specificity.[6][23] This mutated PfCRT protein actively effluxes the protonated drug from the digestive vacuole back into the parasite's cytoplasm.[12] This efflux mechanism prevents the drug from reaching the high concentrations needed to inhibit heme polymerization, rendering the parasite resistant.[6][8]

Conclusion

The is a well-established paradigm in chemotherapy. Its primary activity stems from its ability to accumulate in the parasite's acidic digestive vacuole and inhibit the critical heme detoxification pathway, leading to parasite death from heme-induced toxicity. Concurrently, it modulates the host immune response by suppressing TLR9-mediated inflammation. While the emergence of resistance mediated by the PfCRT transporter has limited its clinical efficacy, the study of HCQ continues to provide invaluable insights into parasite biology and host-pathogen interactions, guiding the development of the next generation of antimalarial drugs.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial drug discovery: efficacy models for compound screening. (supplementary document).
  • Liu, J., et al. (2021). Chloroquine and hydroxychloroquine in the treatment of malaria and repurposing in treating COVID-19. Biomedicine & Pharmacotherapy.
  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central.
  • Tselios, K., & Urowitz, M. B. (2018). Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine.
  • Chen, H., et al. (2020). The host targeting effect of chloroquine in malaria. Current Opinion in Immunology.
  • Goodman, C. D., et al. (2021). Current status of experimental models for the study of malaria. Malaria Journal.
  • Wilson, D. W., et al. (2013). Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.
  • Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science.
  • Mok, C. C. (2023). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. World Journal of Clinical Cases.
  • Mogire, R. M., et al. (2022). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Molecules.
  • Choi, C. Y., et al. (2000). Structural Specificity of Chloroquine−Hematin Binding Related to Inhibition of Hematin Polymerization and Parasite Growth. Journal of Medicinal Chemistry.
  • ADesigningA, et al. (2012). Inhibiting Plasmodium falciparum growth and heme detoxification pathway using heme-binding DNA aptamers. PNAS.
  • Georgiou, M., et al. (2021). Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy. International Journal of Molecular Sciences.
  • Wikipedia. (n.d.). Hydroxychloroquine.
  • Fitch, C. D. (2004). Involvement of heme in the antimalarial action of chloroquine. Journal of Biological Chemistry.
  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
  • World Health Organization. (2009). METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY.
  • Liling, C., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE.
  • Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry.
  • Wang, J., et al. (2024). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. International Journal of Molecular Sciences.
  • Singh, S., & Singh, P. (2023). Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation. bioRxiv.
  • de Souza, M. V. N. (2009). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of the Brazilian Society of Tropical Medicine.
  • JJ Medicine. (2021). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube.
  • Wang, J., et al. (2021). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy.
  • Liling, C., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PMC.
  • Mao, J., & Yuan, H. (2025). Hydroxychloroquine: A double-edged sword (Review). Molecular Medicine Reports.
  • Basir, R., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Pharmaceuticals.
  • Van Andel Institute. (2024). Structural study points the way to better malaria drugs.
  • Yulia, R., et al. (2021). Growth Inhibition and Additive Effect to Antimalarial Drugs of Brucea javanica Extracts on Asexual Blood-Stage Plasmodium falciparum. Molecules.
  • De, S., & Sarma, G. N. (2021). A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. International Journal of Molecular Sciences.
  • Egan, T. J. (2020). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research.
  • Lee, J.-Y., et al. (2022). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. ChemMedChem.
  • Rollando, R., et al. (2019). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings.
  • Summers, R. L., et al. (2023). Structures of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Isoforms and Their Interactions with Chloroquine. Biochemistry.
  • Wang, J., et al. (2021). Artemisinin - Based Drugs Target the Plasmodium falciparum heme-detoxification pathway. MalariaWorld.
  • Weill Cornell Medicine. (2024). Structural Study Points the Way to Better Malaria Drugs.
  • Sari, I. P., et al. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Semantic Scholar.
  • Ward, S. (2026). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. GtR.
  • El-Naggar, S., et al. (2017). Unraveling heme detoxification in the malaria parasite by in situ correlative X-ray fluorescence microscopy and soft X. SciSpace.

Sources

Computational and Mechanistic Profiling of 2-[(7-Chloroquinolin-4-yl)amino]ethanol: Molecular Docking with Ferriprotoporphyrin IX

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(7-Chloroquinolin-4-yl)amino]ethanol () represents a critical pharmacophore in antimalarial drug design[1]. Structurally, it is a truncated analogue of hydroxychloroquine, retaining the essential 7-chloro-4-aminoquinoline core but featuring a shortened ethanolamine side chain. This whitepaper provides an in-depth technical framework for evaluating its binding efficacy against free heme (ferriprotoporphyrin IX), the primary molecular target of quinoline-based antimalarials[2]. By synthesizing computational molecular docking protocols with self-validating empirical assays, this guide establishes a rigorous pipeline for researchers developing novel hemozoin inhibitors.

Mechanistic Rationale: The Heme Detoxification Pathway

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin to source amino acids, releasing highly toxic free heme (Fe²⁺/Fe³⁺) as a byproduct[3]. To survive this oxidative stress, the parasite polymerizes free heme into inert, insoluble crystals known as hemozoin ( β -hematin)[2].

The 7-chloro-4-aminoquinoline scaffold exerts its parasiticidal effect by infiltrating the acidic digestive vacuole and directly binding to free heme or the growing face of the hemozoin crystal[4]. This interaction is thermodynamically driven by π−π stacking between the electron-deficient quinoline ring and the electron-rich porphyrin system[5]. The ethanolamine side chain of 2-[(7-Chloroquinolin-4-yl)amino]ethanol provides additional stabilization via hydrogen bonding with the propionate groups of the heme molecule.

Mechanism Hb Hemoglobin Degradation FreeHeme Free Heme (Fe2+/Fe3+) Hb->FreeHeme Proteolysis Hemozoin Hemozoin (β-hematin) FreeHeme->Hemozoin Polymerization Complex Heme-Ligand Complex FreeHeme->Complex Docking Ligand 2-[(7-Chloroquinolin-4-yl)amino]ethanol Ligand->FreeHeme Binding Complex->Hemozoin Inhibition Death Parasite Death Complex->Death Toxicity

Mechanism of heme detoxification inhibition by 4-aminoquinoline derivatives.

Computational Methodology: Self-Validating Docking Protocol

Molecular docking against transition-metal-containing targets like heme requires strict parameterization. Standard protein-ligand docking algorithms often fail to account for the unique electrostatics of the Fe(III) center. The following protocol ensures a high-fidelity, self-validating computational workflow[6].

Step 1: Ligand Preparation
  • Action: Retrieve the 3D conformer of 2-[(7-Chloroquinolin-4-yl)amino]ethanol and assign Gasteiger partial charges.

  • Causality: The ethanolamine side chain possesses high rotational flexibility. Rigorous energy minimization (using the MMFF94 force field) is mandatory to identify the global energy minimum, preventing artificial steric clashes during the docking simulation that would skew the binding affinity ( ΔG ).

Step 2: Receptor (Heme) Preparation
  • Action: Extract the ferriprotoporphyrin IX coordinates. Manually assign a +3 formal charge to the central iron atom and ensure the porphyrin ring is treated as a rigid planar system.

  • Causality: Automated preparation tools often misassign the oxidation state of the iron center, leading to catastrophic failures in electrostatic scoring. Keeping the propionate side chains flexible is crucial, as they act as the primary hydrogen-bond acceptors for the ligand's terminal hydroxyl group[5].

Step 3: Grid Generation and Docking
  • Action: Generate a grid box (e.g., 20 × 20 × 20 Å) centered precisely on the Fe(III) atom. Execute docking using a Lamarckian Genetic Algorithm (LGA).

  • Causality: The LGA is selected because it efficiently navigates the conformational space of the ligand's flexible side chain while maintaining the rigid scaffold of the quinoline ring. Centering the grid on the iron atom ensures the algorithm prioritizes the π−π stacking epicenter.

Step 4: System Self-Validation (Redocking)
  • Protocol: Before analyzing the target ligand, dock a known standard (e.g., Chloroquine) into the heme model.

  • Validation Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and established crystallographic/NMR poses must be ≤2.0 Å[6]. If the RMSD exceeds this threshold, the grid box dimensions or charge assignments must be recalibrated before proceeding.

Protocol LPrep Ligand Prep: CID 4650466 (MMFF94 Minimization) Dock Molecular Docking (Lamarckian GA) LPrep->Dock RPrep Receptor Prep: Heme (Fe3+ Charge Assignment) Grid Grid Generation (Centered on Porphyrin) RPrep->Grid Grid->Dock Score Scoring & Clustering (ΔG Calculation) Dock->Score Valid In Vitro Validation (β-Hematin Assay) Score->Valid

Computational molecular docking workflow for heme-ligand interaction profiling.

Quantitative Interaction Profiling

To contextualize the efficacy of 2-[(7-Chloroquinolin-4-yl)amino]ethanol, its binding metrics must be benchmarked against clinically established 4-aminoquinolines. The data below summarizes representative computational binding affinities and predicted inhibition constants ( Ki​ ) derived from standardized heme docking studies[6][7].

LigandBinding Energy ( ΔG , kcal/mol)Predicted Ki​ ( μ M)Primary Interaction Modes
Chloroquine (CQ) -7.81.9 π−π stacking, electrostatic (protonated amine)
Hydroxychloroquine (HCQ) -8.11.1 π−π stacking, H-bond (hydroxyl to propionate)
2-[(7-Chloroquinolin-4-yl)amino]ethanol -7.53.2 π−π stacking, H-bond (terminal hydroxyl)

Data Interpretation: The target compound exhibits slightly lower binding affinity than full-length CQ or HCQ. This is attributed to the absence of the terminal diethylamino group, which in CQ provides critical electrostatic interactions within the acidic environment of the food vacuole. However, the terminal hydroxyl group successfully anchors the molecule via hydrogen bonding to the heme propionates, maintaining a viable inhibitory profile[5].

Empirical Validation: In Vitro β -Hematin Assay

Computational docking provides a theoretical model of affinity, but it cannot definitively prove the inhibition of crystallization. Therefore, a self-validating empirical protocol—the Pyridine-based β -hematin assay—is required to confirm causality[8].

Step-by-Step Methodology
  • Preparation of Hematin Solution: Dissolve hemin chloride in 0.1 M NaOH to create a localized alkaline environment, preventing premature auto-polymerization.

  • Ligand Incubation: Introduce varying concentrations of 2-[(7-Chloroquinolin-4-yl)amino]ethanol (0.1 to 10 equivalents relative to heme) into the solution.

  • Initiation of Polymerization: Add glacial acetic acid to drop the pH to 5.0 (mimicking the parasite's digestive vacuole) and incubate at 37°C for 24 hours.

  • Pyridine Coordination: Add a 5% (v/v) pyridine solution in HEPES buffer (pH 7.5).

    • Causality: Pyridine specifically coordinates with the axial positions of unpolymerized free heme to form a low-spin pyridine-ferrochrome complex. It cannot disrupt the stable carboxylate-iron bonds within the polymerized β -hematin crystal[8].

  • Spectrophotometric Quantification: Measure absorbance at 405 nm. The intensity of the color is directly proportional to the amount of unpolymerized heme (i.e., the inhibitory success of the ligand).

System Self-Validation
  • Standard Curve: Generate a standard curve using known concentrations of free hemin to ensure linear spectrophotometric response.

  • Controls: Utilize Chloroquine as a positive control (expected high absorbance at 405 nm) and a vehicle-only negative control (expected low absorbance, indicating complete polymerization). The assay is only valid if the positive control demonstrates >90% inhibition of β -hematin formation.

Conclusion

The evaluation of 2-[(7-Chloroquinolin-4-yl)amino]ethanol requires a symbiotic approach combining high-precision molecular docking with robust empirical validation. By strictly controlling the electrostatic parameters of the ferriprotoporphyrin IX target and validating theoretical binding energies through the pyridine-based β -hematin assay, researchers can confidently map the structure-activity relationship of this critical antimalarial pharmacophore.

References

  • National Center for Biotechnology Information. "2-[(7-Chloroquinolin-4-yl)amino]ethanol." PubChem Compound Summary for CID 4650466. URL:[Link]

  • Dola, V. R., et al. "Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy." Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

  • Kuter, D., et al. "Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development." Accounts of Chemical Research, ACS Publications. URL:[Link]

  • Sani, N. A., et al. "Molecular Docking Study of the Interactions between Plasmodium falciparum Lactate Dehydrogenase and 4-aminoquinoline Hybrids." Sains Malaysiana, UKM Journal Article. URL:[Link]

  • Kondaparla, S., et al. "Design, Synthesis, Molecular Docking and In-vitro Antimalarial Activity of 7-chloro-4-aminoquinoline Substituted Analogues." International Journal of Pharmaceutical Sciences and Drug Research. URL:[Link]

Sources

Methodological & Application

synthesis protocol for 2-[(7-Chloroquinolin-4-yl)amino]ethanol from 4,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Core intermediate synthesis for 4-aminoquinoline-based antimalarials (e.g., hydroxychloroquine) and antiviral agents.

Executive Summary & Mechanistic Rationale

The synthesis of 2-[(7-Chloroquinolin-4-yl)amino]ethanol from 4,7-dichloroquinoline is a foundational transformation in medicinal chemistry, serving as the gateway to the 4-aminoquinoline pharmacophore[1]. This protocol utilizes a solvent-free (neat) Nucleophilic Aromatic Substitution (SNAr) methodology.

The Causality of Regioselectivity (C4 vs. C7)

A critical aspect of this synthesis is the inherent regioselectivity of the quinoline scaffold. The quinoline nitrogen exerts a powerful electron-withdrawing effect via resonance, which significantly depletes electron density at the C2 and C4 positions of the heterocyclic ring. Consequently, the C4-Cl bond is highly activated toward nucleophilic attack[2]. In contrast, the C7-Cl bond is located on the homocyclic benzene ring; it lacks this direct resonance activation and remains completely inert under these reaction conditions.

The Causality of "Neat" Reaction Conditions

Rather than employing toxic polar aprotic solvents (such as DMF or NMP), this protocol uses a large molar excess of ethanolamine[3]. This choice serves a triad of chemical purposes:

  • Nucleophile: It provides the primary amine required for the SNAr attack.

  • Solvent: It creates a highly polar, high-boiling medium that stabilizes the negatively charged Meisenheimer transition state[4].

  • Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. Excess ethanolamine immediately neutralizes the HCl to form ethanolamine hydrochloride, preventing the protonation of the quinoline nitrogen, which would otherwise stall the catalytic cycle[5].

SNAr_Mechanism Reactants 4,7-Dichloroquinoline + Ethanolamine Attack Nucleophilic Attack at C4 (Amine lone pair attacks) Reactants->Attack 130 °C, Neat Meisenheimer Meisenheimer Complex (Negative charge on N1) Attack->Meisenheimer Rate-determining step Elimination Chloride Elimination (Aromaticity restored) Meisenheimer->Elimination Fast Product 2-[(7-Chloroquinolin-4-yl)amino]ethanol + Ethanolamine Hydrochloride Elimination->Product Proton transfer

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position.

Reagent Profiling & Stoichiometry

To ensure reproducibility, exact stoichiometric ratios must be maintained. The massive excess of ethanolamine is deliberate to ensure pseudo-first-order kinetics and complete conversion.

Table 1: Reagent Quantities and Roles

ReagentCAS NumberMW ( g/mol )EquivalentsAmountFunctional Role
4,7-Dichloroquinoline 86-98-6198.051.01.98 g (10 mmol)Electrophilic Substrate
Ethanolamine 141-43-561.08~16.510.0 mLNucleophile / Solvent / Base
Ice-Cold Water 7732-18-518.02N/A50.0 mLQuenching / Precipitation Agent

Experimental Execution: A Self-Validating Protocol

This protocol is designed as a self-validating system . The physical changes observed at each step inherently confirm the success of the chemical transformation[3].

Step-by-Step Methodology
  • Reaction Assembly: Charge a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1.98 g (10 mmol) of 4,7-dichloroquinoline. Add 10 mL of neat ethanolamine[3]. Validation Checkpoint: The mixture will initially appear as a heterogeneous suspension.

  • Thermal Activation: Immerse the flask in a pre-heated oil bath at 130 °C and stir vigorously for 5 hours [3]. Validation Checkpoint: As the reaction reaches 130 °C, the suspension will transition into a homogeneous, dark yellow-to-brown solution, indicating the successful solvation and initiation of the SNAr reaction.

  • In-Process Monitoring (TLC): After 4.5 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). Validation Checkpoint: The non-polar 4,7-dichloroquinoline starting material (high Rf) should be completely absent, replaced by a highly polar product spot (low Rf) that is UV-active at 254 nm.

  • Aqueous Quench & Selective Precipitation: Remove the flask from the oil bath and allow it to cool to approximately 60 °C. Slowly pour the warm mixture into a beaker containing 50 mL of vigorously stirred ice-cold water[3]. Validation Checkpoint: A dense, off-white to pale yellow solid will immediately precipitate. Causality: The target product possesses a hydrophobic quinoline core making it insoluble in cold water. The massive excess of ethanolamine and the ethanolamine hydrochloride byproduct are highly hydrophilic and remain completely dissolved in the aqueous phase. This step acts as an automatic, phase-selective purification.

  • Isolation and Washing: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with an additional 30 mL of ice-cold water to strip away any residual trapped amines.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to constant weight. Expected Yield: 2.05 – 2.10 g (92 – 94%)[3].

Exp_Workflow Setup Reaction Setup Mix Reagents Heating Heating 130 °C, 5 h Setup->Heating Cooling Aqueous Quench Pour into Ice Water Heating->Cooling Filtration Filtration Collect Precipitate Cooling->Filtration Drying Vacuum Drying Yield >90% Filtration->Drying

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 2-[(7-Chloroquinolin-4-yl)amino]ethanol, the isolated solid should be subjected to spectroscopic characterization. The table below summarizes the expected quantitative analytical data for a highly pure batch.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Observation / ValueDiagnostic Significance
Appearance Off-white to pale yellow amorphous solidConfirms removal of oxidized amine byproducts.
Melting Point 210 °C – 214 °CSharp melting point validates the absence of starting material (MP: 84 °C).
ESI-MS (Positive Mode) m/z 223.1 [M+H]⁺Confirms the exact mass (Calculated for C₁₁H₁₂ClN₂O: 223.06).
¹H NMR (400 MHz, DMSO-d₆) δ 8.39 (d, 1H, H-2), 8.28 (d, 1H, H-8), 7.78 (d, 1H, H-5), 7.45 (dd, 1H, H-6), 6.52 (d, 1H, H-3), 4.80 (br s, 1H, OH), 3.65 (q, 2H, CH₂OH), 3.35 (q, 2H, NHCH₂)The doublet at δ 6.52 is highly diagnostic of the C3 proton, confirming substitution at the adjacent C4 position.

References

  • Ravindar, L., et al. "Synthesis, Molecular Docking and Heme Detoxification of Pyrano[2,3-c]pyrazole-aminoquinoline Hybrids as Potential Antimalarial Agents." Sains Malaysiana, vol. 53, no. 8, 2024, pp. 1953-1968. URL: [Link]

  • Guantai, E. M., et al. "Design, synthesis and in vitro antimalarial evaluation of triazole-linked chalcone and dienone hybrid compounds." Bioorganic & Medicinal Chemistry, vol. 18, no. 23, 2010, pp. 8243-8256. URL: [Link]

  • Singh, T., et al. "Antimalarials. 7-Chloro-4-(substituted amino)quinolines." Journal of Medicinal Chemistry, vol. 14, no. 4, 1971, pp. 283-286. URL: [Link]

Sources

Application Notes and Protocols for the Use of 2-[(7-Chloroquinolin-4-yl)amino]ethanol as a Precursor for Novel Antimalarials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimalarials and the Enduring Legacy of the Quinoline Scaffold

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, with the emergence and spread of drug-resistant strains of Plasmodium falciparum threatening the efficacy of current chemotherapies.[1] This has created an urgent need for the development of novel, effective, and safe antimalarial agents. The 4-aminoquinoline scaffold has historically been a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example.[2][3] These compounds are known to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5][6] Specifically, they inhibit the formation of hemozoin, leading to a buildup of free heme that is lethal to the parasite.

Despite the rise of resistance, the 4-aminoquinoline core remains a valuable starting point for the design of new antimalarials.[5][6] By modifying the side chain attached to the 4-amino position, it is possible to develop new analogues that can overcome existing resistance mechanisms and exhibit improved pharmacokinetic properties. This guide focuses on the use of a key precursor, 2-[(7-chloroquinolin-4-yl)amino]ethanol, as a versatile building block for the synthesis of a new generation of 4-aminoquinoline-based antimalarial candidates.

Physicochemical Properties of the Precursor

2-[(7-Chloroquinolin-4-yl)amino]ethanol is a solid at room temperature with the following key properties:

PropertyValue
Molecular Formula C₁₁H₁₁ClN₂O
Molecular Weight 222.67 g/mol
CAS Number 91066-18-1
Appearance Solid
XLogP3 2.2

These properties make it a suitable starting material for a variety of chemical modifications.

Synthetic Strategy: From Precursor to Potent Antimalarials

The primary synthetic route to utilizing 2-[(7-chloroquinolin-4-yl)amino]ethanol involves the modification of its terminal hydroxyl group. This can be achieved through various reactions, such as esterification or etherification, to introduce diverse functionalities. The following protocols outline the synthesis of the precursor itself from 4,7-dichloroquinoline, followed by a general method for its derivatization.

Protocol 1: Synthesis of the Precursor, 2-[(7-Chloroquinolin-4-yl)amino]ethanol

This protocol describes the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and 2-aminoethanol.[7]

Materials:

  • 4,7-dichloroquinoline

  • 2-aminoethanol

  • Ethanol

  • Triethylamine (optional, as a base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol.

  • Add an excess of 2-aminoethanol (2.0-3.0 eq). The use of a base like triethylamine (1.1 eq) is optional but can facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for several hours (typically overnight). Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-[(7-chloroquinolin-4-yl)amino]ethanol by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization:

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons of the quinoline ring, the methylene protons of the ethanol side chain, and the amine and hydroxyl protons.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Synthesis_of_Precursor 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction Reaction 4,7-dichloroquinoline->Reaction 2-aminoethanol 2-aminoethanol 2-aminoethanol->Reaction 2-[(7-Chloroquinolin-4-yl)amino]ethanol 2-[(7-Chloroquinolin-4-yl)amino]ethanol Reaction->2-[(7-Chloroquinolin-4-yl)amino]ethanol Ethanol, Reflux Derivatization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Precursor 2-[(7-Chloroquinolin-4-yl)amino]ethanol Reaction Esterification / Etherification Precursor->Reaction Reagent Carboxylic Acid / Acid Chloride Reagent->Reaction Crude_Product Crude Derivative Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Derivative Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS Purity Purity Assessment (e.g., HPLC) Pure_Product->Purity

Sources

Application Note: In Vitro Screening Assay Protocols for 2-[(7-Chloroquinolin-4-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

2-[(7-Chloroquinolin-4-yl)amino]ethanol (CAS: 91066-18-1), commonly referred to in literature as Cletoquine or Desethylhydroxychloroquine, is a primary active metabolite of the disease-modifying antirheumatic drug (DMARD) hydroxychloroquine[1]. Retaining the core 4-aminoquinoline pharmacophore, this compound exhibits potent broad-spectrum biological activities. It is primarily investigated for its antimalarial efficacy against Plasmodium falciparum, its antiviral properties against alphaviruses such as the Chikungunya virus (CHIKV)[2], and its role as a lysosomotropic agent capable of inhibiting autophagic flux.

This application note provides researchers and drug development professionals with field-proven, self-validating in vitro screening protocols to quantify the antimalarial and lysosome-modulating activities of 2-[(7-Chloroquinolin-4-yl)amino]ethanol.

Mechanistic Rationale (The "Why")

Understanding the mechanism of action (MoA) is critical for designing robust assays and interpreting off-target effects. The dual-action nature of 4-aminoquinolines dictates two distinct screening pathways:

  • Antimalarial Pathway (Hemozoin Inhibition): During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite normally biocrystallizes this into non-toxic hemozoin. Cletoquine accumulates in the parasite's acidic digestive vacuole, binds to hematin, and caps the growing polymer, leading to parasite death via oxidative stress.

  • Antiviral & Autophagy Pathway (Lysosomal Trapping): As a lipophilic weak base, the compound diffuses across mammalian cell membranes and enters acidic organelles (lysosomes). Upon entry, it becomes protonated and trapped. This "ion trapping" neutralizes lysosomal pH, inactivates acid hydrolases, and halts autophagosome-lysosome fusion. Additionally, molecular docking studies indicate it specifically binds the P23pro-zbd domain of CHIKV, interfering with viral RNA replication[2].

MoA cluster_0 Antimalarial Pathway cluster_1 Antiviral / Autophagy Pathway Clet Cletoquine (4-Aminoquinoline) Heme Toxic Free Heme Clet->Heme Binds Hematin Lyso Lysosomal Accumulation Clet->Lyso Ion Trapping Hemozoin Hemozoin Crystals Heme->Hemozoin Blocks Crystallization Death Parasite Death Heme->Death Oxidative Stress pH Increased Lysosomal pH Lyso->pH Protonation Auto Autophagy Inhibition pH->Auto Hydrolase Inhibition

Figure 1: Dual Mechanism of Action for 2-[(7-Chloroquinolin-4-yl)amino]ethanol.

Protocol 1: High-Throughput Antimalarial Screening (SYBR Green I Assay)

Principle: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in an RBC culture belongs exclusively to the Plasmodium parasite. SYBR Green I is an asymmetrical cyanine dye that exhibits a >1000-fold fluorescence enhancement upon intercalating with double-stranded DNA, providing a highly sensitive, single-step proxy measurement of parasite proliferation[3].

Reagents & Buffer Preparation
  • Parasite Culture: P. falciparum 3D7 (Chloroquine-sensitive) or Dd2 (Chloroquine-resistant) strains.

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100.

    • Causality: Saponin selectively permeabilizes the RBC membrane, while Triton X-100 lyses the parasite membrane. EDTA prevents DNA degradation by inhibiting DNases[4].

  • Dye Solution: 2x SYBR Green I (diluted from 10,000x stock in DMSO) added freshly to the Lysis Buffer.

Step-by-Step Methodology
  • Parasite Synchronization: Treat asynchronous P. falciparum cultures with 5% D-sorbitol for 10 minutes at 37°C to eliminate mature trophozoites and schizonts.

    • Causality: Synchronizing the culture to the ring stage ensures uniform drug exposure across the 48-hour intraerythrocytic developmental cycle, preventing stage-specific artifacts and high background noise.

  • Assay Plate Setup: Dilute the synchronized culture to 1% parasitemia and 2% hematocrit using complete RPMI 1640 medium. Seed 90 µL of this suspension into 96-well black, clear-bottom microplates.

  • Compound Dosing: Prepare a 10-point, 2-fold serial dilution of 2-[(7-Chloroquinolin-4-yl)amino]ethanol (starting at 10 µM). Add 10 µL of the compound dilutions to the wells. Include Chloroquine (CQ) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

    • Causality: A 72-hour window allows the parasites to complete at least 1.5 replication cycles, maximizing the dynamic range of growth inhibition and ensuring a robust Z'-factor[4].

  • Lysis and Staining: Add 100 µL of the Lysis Buffer containing 2x SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate the IC 50​ using non-linear regression analysis.

Workflow Start Culture P. falciparum (3D7 / Dd2 strains) Sync Synchronize to Ring Stage (5% D-Sorbitol) Start->Sync Plate Seed in 96-well Plates (1% Parasitemia, 2% Hematocrit) Sync->Plate Treat Add Cletoquine (Serial Dilutions) Plate->Treat Incubate Incubate 72h (37°C, 5% CO2, 5% O2) Treat->Incubate Lysis Add Lysis Buffer + SYBR Green I Incubate->Lysis Read Measure Fluorescence (Ex: 485nm, Em: 530nm) Lysis->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Figure 2: SYBR Green I Antimalarial Assay Workflow.

Protocol 2: Lysosomal Trapping and Autophagy Inhibition Assay

Principle: To evaluate the compound's antirheumatic and broad-spectrum antiviral potential, its ability to neutralize lysosomal pH must be quantified. LysoTracker Red DND-99 is a fluorescent acidotropic probe that accumulates exclusively in low-pH organelles. A dose-dependent decrease in LysoTracker fluorescence indicates successful lysosomal alkalinization by the compound.

Step-by-Step Methodology
  • Cell Seeding: Seed mammalian host cells (e.g., A549 or Vero cells) in 12-well plates at 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight to allow adherence.

  • Compound Treatment: Treat cells with 1 µM, 10 µM, and 50 µM of 2-[(7-Chloroquinolin-4-yl)amino]ethanol for 24 hours.

    • Self-Validating Control: Include Bafilomycin A1 (100 nM) as a positive control for V-ATPase inhibition (which completely abolishes lysosomal acidification).

  • Fluorescent Staining: Wash cells gently with warm PBS. Add pre-warmed medium containing 50 nM LysoTracker Red DND-99 and incubate for exactly 30 minutes at 37°C.

    • Causality: Over-incubation can lead to probe-induced alkalinization, skewing the baseline fluorescence.

  • Flow Cytometry: Harvest cells using TrypLE (to preserve cell surface integrity compared to harsh Trypsin) and resuspend in ice-cold FACS buffer (PBS + 2% FBS). Analyze immediately via flow cytometry (Excitation: 561 nm; Emission: ~590 nm).

  • Autophagic Flux Validation (Orthogonal Readout): Lyse a parallel set of treated cells using RIPA buffer. Perform a Western blot probing for LC3-II and p62.

    • Causality: Lysosomal alkalinization prevents the degradation of autophagosome contents. A successful assay will show a marked accumulation of LC3-II (the lipidated form of LC3) and p62 compared to the vehicle control.

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the screening campaigns, all quantitative data should be benchmarked against historical assay performance metrics. Below is a summary of expected readouts and validation thresholds for 2-[(7-Chloroquinolin-4-yl)amino]ethanol assays.

Assay TypeTarget / ReadoutExpected IC 50​ / Response RangeRequired Z'-Factor
Antimalarial (SYBR Green I) P. falciparum (3D7) Viability10 nM – 150 nM> 0.75
Antiviral (CPE / Viability) CHIKV Infection / Cell Survival1 µM – 15 µM> 0.60
Autophagy Inhibition LC3-II Protein AccumulationDose-dependent increase at >5 µMN/A (Western Blot)
Lysosomal Alkalinization LysoTracker Red Intensity>50% reduction at 10 µMN/A (Flow Cytometry)

Note: A Z'-factor 0.5 is mandatory for high-throughput screening viability, indicating a large dynamic range and high day-to-day reproducibility[4]. If the Z'-factor falls below 0.5 in the SYBR Green assay, verify that the hematocrit concentration has not exceeded 2%, as excess hemoglobin severely quenches the fluorescence signal of DNA-SYBR Green adducts[4].

References

  • Title: 2-[(7-Chloroquinolin-4-yl)amino]ethanol | CID 4650466 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Molecular docking studies of chloroquine and its derivatives against P23pro-zbd domain of chikungunya virus: Implication in designing of novel therapeutic strategies Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment Source: JSciMed Central URL: [Link]

Sources

conjugation techniques using 2-[(7-Chloroquinolin-4-yl)amino]ethanol for targeted drug delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Conjugation Strategies for 2-[(7-Chloroquinolin-4-yl)amino]ethanol in Targeted Drug Delivery Systems

Introduction & Pharmacophore Rationale

As a Senior Application Scientist in targeted therapeutics, I frequently encounter the challenge of delivering potent small molecules to specific subcellular compartments without premature systemic degradation. 2-[(7-Chloroquinolin-4-yl)amino]ethanol (PubChem CID 4650466)[1] is a highly versatile building block derived from the 4-aminoquinoline class of antimalarials. Structurally, it retains the 7-chloroquinoline core—essential for π−π stacking with free heme and for lysosomotropic accumulation in mammalian cells[2].

The strategic advantage of this specific molecule lies in its terminal primary hydroxyl group (-OH) on the ethanolamine side chain. Unlike the secondary amine at the 4-position—which is electronically delocalized into the quinoline ring and sterically hindered—the primary alcohol is highly nucleophilic. This differential reactivity allows for selective, high-yield functionalization without requiring complex protecting-group chemistry, making it an ideal candidate for developing polymer-drug conjugates, targeted nanoparticles, and cleavable prodrugs[3].

Mechanistic Pathways of Conjugated Delivery

When conjugated to macromolecular carriers (e.g., chitosan, PEG) or targeting ligands (e.g., bisphosphonates for bone targeting), the pharmacokinetic profile and biodistribution of the quinoline core are fundamentally altered[3][4].

MOA Conjugate Drug Conjugate (Endocytosis) Endosome Early Endosome (pH 6.0 - 6.5) Conjugate->Endosome Lysosome Lysosome (pH 4.5 - 5.0) Endosome->Lysosome Maturation Cleavage Linker Cleavage (Esterase/Acidic pH) Lysosome->Cleavage Release Active Pharmacophore (Protonation & Trapping) Cleavage->Release

Figure 1: Lysosomal trapping and release mechanism of conjugated chloroquine derivatives.

Causality of Lysosomal Trapping: Upon endocytosis, the acidic environment of the endolysosomal pathway (pH 4.5–5.0) protonates the quinoline nitrogen (pKa ~8.5)[2]. If the linkage is designed to be acid-labile or enzymatically cleavable, the active pharmacophore is released. Once cleaved, the protonated quinoline becomes membrane-impermeable, leading to massive localized accumulation (up to 6,000-fold higher than cytosolic concentrations)[2]. This phenomenon is leveraged to inhibit autophagy in cancer cells or poison intraerythrocytic parasites.

Conjugation Methodologies

The primary aliphatic hydroxyl group serves as the universal handle for three distinct conjugation workflows, dictated by the desired release kinetics of the final therapeutic.

Conjugation CQ 2-[(7-Chloroquinolin-4-yl)amino]ethanol (Core Pharmacophore) Ester Steglich Esterification (Ester Linkage) CQ->Ester COOH + DCC/DMAP Carbamate CDI Activation (Carbamate Linkage) CQ->Carbamate Amine + CDI Click Azide Conversion (Triazole Linkage) CQ->Click Alkyne + Cu(I) Polymer Polymer Conjugates (e.g., Chitosan, PEG) Ester->Polymer Prodrug Cleavable Prodrugs (Lysosomal Release) Carbamate->Prodrug Nano Nanoparticle Surface (Targeted Delivery) Click->Nano

Figure 2: Primary conjugation pathways for 2-[(7-Chloroquinolin-4-yl)amino]ethanol.

Protocol A: Steglich Esterification for Polymer/Peptide Conjugation

Objective: Covalently link the primary hydroxyl to a carboxylic acid-bearing carrier (e.g., hyaluronic acid, polyacrylic acid) for rapid intracellular release. Mechanistic Rationale: The Steglich esterification uses DCC as a coupling agent and DMAP as an acyl transfer catalyst. DMAP is critical; it attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This prevents the undesired rearrangement of the intermediate into a dead-end N-acylurea, driving the reaction exclusively toward the desired ester.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of the carboxylic acid-functionalized carrier in anhydrous DMF under an inert nitrogen atmosphere. Self-Validation Checkpoint: Ensure the solvent is strictly anhydrous (KF titration < 50 ppm); trace water will rapidly hydrolyze the activated ester back to the starting acid, ruining the yield.

  • Activation: Add 1.2 eq of DCC and 0.1 eq of DMAP to the solution. Stir at 0°C for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) physically validates successful activation.

  • Conjugation: Add 1.1 eq of 2-[(7-Chloroquinolin-4-yl)amino]ethanol dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Filter the reaction mixture through a Celite pad to remove the DCU byproduct. Precipitate the polymer conjugate in cold, anhydrous diethyl ether. Centrifuge and wash the pellet three times with ethanol to remove any unreacted quinoline derivative.

Protocol B: Carbamate Linkage via CDI Activation

Objective: Create a stable but enzymatically cleavable prodrug linkage between the quinoline alcohol and an amine-functionalized carrier (e.g., chitosan nanoparticles)[4]. Mechanistic Rationale: Carbamate bonds offer superior hydrolytic stability in systemic circulation compared to esters, yet remain highly susceptible to lysosomal hydrolases (e.g., Cathepsin B). 1,1'-Carbonyldiimidazole (CDI) activates the alcohol to form an imidazolide intermediate that readily reacts with primary amines[3].

Step-by-Step Procedure:

  • Alcohol Activation: Dissolve 1.0 eq of 2-[(7-Chloroquinolin-4-yl)amino]ethanol in anhydrous THF. Add 1.5 eq of CDI. Stir at room temperature for 4 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 7:3). Self-Validation Checkpoint: The complete disappearance of the starting material spot indicates full conversion to the reactive imidazolide.

  • Amine Coupling: Add the activated mixture dropwise to a solution of the amine-functionalized carrier (e.g., deacetylated chitosan) in a mildly basic organic solvent mixture. Stir for 18 hours at 40°C.

  • Purification: Dialyze the mixture against distilled water (MWCO depends on carrier size) for 48 hours to remove imidazole leaving groups and unreacted small molecules. Lyophilize the retentate.

Protocol C: Click Chemistry (CuAAC) Adaptation

Objective: Achieve site-specific, permanent conjugation to alkyne-functionalized nanoparticle surfaces[5][6]. Mechanistic Rationale: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly bioorthogonal. The resulting 1,2,3-triazole linkage is bioisosteric to an amide, providing extreme physiological stability for permanent functionalization (e.g., for surface-decorated nanoparticles that do not require drug release).

Step-by-Step Procedure:

  • Mesylation: React 2-[(7-Chloroquinolin-4-yl)amino]ethanol with methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) in DCM at 0°C for 2 hours to form the mesylate leaving group.

  • Azidation: Dissolve the crude mesylate in DMF, add NaN 3​ (2.0 eq), and heat to 60°C for 12 hours. Extract with ethyl acetate and wash with brine to yield the azide derivative. (Caution: Sodium azide is highly toxic; handle strictly in a fume hood).

  • Cycloaddition: Mix the azide derivative (1.1 eq) with the alkyne-functionalized carrier in a t-butanol/water (1:1) mixture. Add CuSO 4​⋅5H2​O (0.05 eq) and sodium ascorbate (0.1 eq). Stir at room temperature for 12 hours.

  • Purification: Pass the mixture through a short Chelex resin column to sequester the copper catalyst, followed by size-exclusion chromatography.

Quantitative Data & Quality Control

Rigorous analytical validation is required to ensure the integrity of the drug delivery system. Table 1 summarizes the standard analytical metrics for validating conjugated 2-[(7-Chloroquinolin-4-yl)amino]ethanol.

Table 1: Analytical Validation Metrics for Conjugated 2-[(7-Chloroquinolin-4-yl)amino]ethanol

Analytical TechniqueTarget ObservationCausality / SignificanceAcceptance Criteria
1 H-NMR Spectroscopy Shift of -CH 2​ -O- protonsConfirms covalent attachment at the primary hydroxyl vs. physical mixing.Downfield shift from ~3.6 ppm to ~4.2 ppm (ester/carbamate).
FTIR Spectroscopy Appearance of C=O stretchValidates the formation of ester (~1735 cm −1 ) or carbamate (~1700 cm −1 ) bonds.Distinct peaks absent in the physical mixture control[4].
Dynamic Light Scattering Hydrodynamic diameter ( Dh​ )Conjugation to polymers alters the hydration shell and aggregation state.Monodisperse population (PDI < 0.2); size appropriate for endocytosis (50-150 nm)[4].
Zeta Potential ( ζ ) Surface charge alterationThe basic quinoline nitrogen alters the net charge of the carrier, impacting cellular uptake.Shift to a more positive potential compared to the unconjugated carrier[4].
In Vitro Release Assay Free drug quantification (HPLC)Verifies the stability of the linker in physiological pH vs. lysosomal pH.<10% release at pH 7.4 (24h); >80% release at pH 5.0 (24h).

References

  • PubChem. "2-[(7-Chloroquinolin-4-yl)amino]ethanol." National Institutes of Health. Available at:[Link]

  • Ebetino, F. H., et al. "Phosphonate-chloroquine conjugates and methods using same." Google Patents (WO2017079260A1).
  • "In Vitro Antimalarial Activity of Chloroquine-Crocus Sativus Conjugated to Chitosan Nanocomposits against 3D7 and K1 Strains of Plasmodium falciparum." National Institutes of Health (PMC). Available at:[Link]

  • "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." Taylor & Francis. Available at:[Link]

  • "Design and Synthesis of Novel Chloroquine-based Antimalarials." PDXScholar. Available at:[Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-[(7-Chloroquinolin-4-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists Compound Role: Core pharmacophore, synthesis intermediate, and critical degradation product/metabolite of aminoquinoline antimalarials (e.g., Hydroxychloroquine Impurity 76).

Overview & Analytical Scope

2-[(7-Chloroquinolin-4-yl)amino]ethanol is a structurally significant molecule in the quality control and pharmacokinetic (PK) profiling of antimalarial and immunomodulatory drugs. As a Senior Application Scientist, I have designed this technical note to elucidate the exact electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this compound.

Understanding these distinct cleavage mechanisms is not merely an exercise in structural confirmation; it is the foundation for designing highly specific Multiple Reaction Monitoring (MRM) transitions. Proper transition selection prevents analytical cross-talk with related metabolites such as desethylhydroxychloroquine (DHCQ) or bisdesethylchloroquine (BDCQ) in complex biological matrices 1.

Physicochemical & Exact Mass Parameters
ParameterValue
Chemical Formula C₁₁H₁₁ClN₂O
Monoisotopic Mass 222.0560 Da
Precursor Ion [M+H]⁺ (³⁵Cl) 223.0633 Da
Precursor Ion [M+H]⁺ (³⁷Cl) 225.0603 Da
LogP (Predicted) ~2.2

Experimental Workflow & Self-Validating Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. A robust MS protocol requires that any assigned fragment retaining the chlorine atom MUST exhibit a corresponding M+2 peak at ~32% relative intensity. If the M+2 peak is absent, it definitively proves the neutral loss of HCl or a chlorine radical, intrinsically validating the structural assignment 2.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation & Ionization Optimization

  • Action: Dissolve the reference standard in 50% Methanol / 50% Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid acts as a proton donor, shifting the equilibrium entirely to the protonated [M+H]⁺ state. The quinoline ring nitrogen (pKa ~ 8.5) is readily ionized under these acidic conditions, maximizing ESI+ sensitivity and ensuring a stable spray 3.

Step 2: Chromatographic Separation

  • Action: Utilize a Pentafluorophenyl (PFP) column (e.g., 50 × 2.1 mm, 1.7 μm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: While standard C18 columns are common, a PFP stationary phase offers superior, orthogonal selectivity via π-π interactions, dipole-dipole moments, and hydrogen bonding. This is uniquely advantageous for retaining the polar ethanolamine side chain and the halogenated aromatic ring, preventing the analyte from eluting in the suppression-heavy void volume 4.

Step 3: Mass Spectrometer Parameters (MRM Mode)

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 350°C

  • Collision Energy (CE) Mapping: Ramp from 10 eV to 45 eV using Argon as the collision gas to generate a complete breakdown curve.

Mechanistic Fragmentation Dynamics

Upon ESI+, the molecule yields a highly stable [M+H]⁺ precursor ion at m/z 223.06. The subsequent Collision-Induced Dissociation (CID) is governed by the relative bond dissociation energies of the aliphatic side chain versus the rigid quinoline core.

  • The Aliphatic Cleavage (Base Peak, m/z 179.04): The most thermodynamically favorable fragmentation is the neutral loss of acetaldehyde (C₂H₄O, 44 Da) from the 2-hydroxyethyl moiety. This occurs via a cyclic hydrogen-transfer rearrangement, leaving the charge heavily stabilized by resonance on the 7-chloro-4-aminoquinoline core. This fragment is the universal hallmark of 4-aminoquinoline derivatives.

  • Dehydration (m/z 205.05): A lower-energy, competing pathway involves the loss of water (18 Da) from the terminal hydroxyl group, forming a strained aziridine-like or vinyl-amine intermediate.

  • Dehalogenation (m/z 143.06): At high collision energies, the m/z 179.04 fragment undergoes expulsion of HCl (36 Da), yielding the 4-aminoquinoline cation at m/z 143.06. The absence of the M+2 isotopic peak in this specific fragment acts as the internal validation of chlorine loss.

MS_Fragmentation M [M+H]+ m/z 223.06 2-[(7-Chloroquinolin-4-yl)amino]ethanol F1 [M+H - H2O]+ m/z 205.05 Aziridine-like intermediate M->F1 - H2O (18 Da) Low CE F2 [M+H - C2H4O]+ m/z 179.04 7-Chloro-4-aminoquinoline M->F2 - C2H4O (44 Da) Medium CE F3 [M+H - C2H4O - NH3]+ m/z 162.01 7-Chloroquinoline cation F2->F3 - NH3 (17 Da) High CE F4 [M+H - C2H4O - HCl]+ m/z 143.06 4-Aminoquinoline cation F2->F4 - HCl (36 Da) High CE

ESI+ MS/MS fragmentation pathway of 2-[(7-Chloroquinolin-4-yl)amino]ethanol.

Quantitative Data & Fragment Assignments

The table below summarizes the optimal transitions for MRM assay development. The m/z 223.06 → 179.04 transition is recommended as the Quantifier due to its superior signal-to-noise ratio, while the m/z 223.06 → 143.06 transition serves as an excellent Qualifier .

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragment AssignmentRelative AbundanceOptimal CE (eV)Isotopic M+2 Present?
223.06 205.05 18 Da (H₂O)[M+H - H₂O]⁺15%15Yes (~32%)
223.06 179.04 44 Da (C₂H₄O)7-Chloro-4-aminoquinoline100% (Base Peak)25Yes (~32%)
223.06 162.01 61 Da (C₂H₇NO)7-Chloroquinoline cation10%35Yes (~32%)
223.06 143.06 80 Da (C₂H₅ClO)4-Aminoquinoline cation20%40No (0%)

References

  • Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma Source: PLOS One URL:[Link]

  • Mass spectral data of chloroquine and hydroxychloroquine Source: ResearchGate URL:[Link]

  • Development and validation of LC-MS/MS for bioanalysis of hydroxychloroquine in human whole blood Source: Journal of Biomedical and Translational Research URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of CAS 91066-18-1

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As application scientists, we know that analyzing basic, nitrogen-rich compounds in complex biological matrices presents unique challenges. This guide is specifically engineered for researchers and drug development professionals working with CAS 91066-18-1 (2-[(7-Chloroquinolin-4-yl)amino]ethanol), a critical 4-aminoquinoline building block and active desethylated metabolite/impurity of hydroxychloroquine[1][2].

Below, we deconstruct the causality of matrix effects and provide field-proven, self-validating workflows to restore your assay's sensitivity and scientific integrity.

The Causality of Ion Suppression in 4-Aminoquinolines

CAS 91066-18-1 possesses a secondary amine and a quinoline nitrogen, making it highly basic. While this basicity makes it an excellent candidate for positive electrospray ionization (+ESI), it simultaneously acts as an Achilles' heel in complex matrices like plasma or serum[2].

During +ESI, analytes and matrix components compete for access to the surface of charged droplets. Endogenous glycerophospholipids (e.g., phosphatidylcholines) have high proton affinities and act as surfactants. They aggressively partition to the droplet exterior, effectively "locking out" the protonated CAS 91066-18-1 molecules from transitioning into the gas phase. This mechanistic competition results in a drastic reduction in MS signal, poor reproducibility, and elevated limits of quantification (LOQ)[2][3].

Diagnostic Logic & Corrective Strategies (FAQs)

Q: How can I definitively isolate ion suppression from a general instrument sensitivity loss? A: Implement a post-column infusion experiment. Continuously infuse a neat solution of CAS 91066-18-1 into the MS source post-column via a T-junction, while simultaneously injecting a blank matrix extract (e.g., plasma) through the LC system. If the baseline MS signal dips at the exact retention time where your analyte normally elutes, you have confirmed localized ion suppression caused by co-eluting matrix components[3]. If the signal remains stable but low overall, the issue lies in MS source tuning or optics.

Q: My standard Protein Precipitation (PPT) protocol yields an unacceptable Matrix Factor (MF) of 0.45. What is the mechanistic flaw, and how do I fix it? A: Standard PPT using acetonitrile or methanol effectively crashes out large proteins but leaves >90% of glycerophospholipids intact in the supernatant. Because CAS 91066-18-1 co-elutes with these lipids in reversed-phase chromatography, the lipids suppress the analyte signal[2][4]. The corrective action is to replace simple PPT with a targeted lipid-depletion strategy. Utilizing size-exclusion and hydrophobic interaction mechanisms (e.g., Agilent Captiva EMR-Lipid plates) physically traps the long aliphatic chains of lipids while allowing the smaller 4-aminoquinoline to pass through[2].

Q: Can I resolve ion suppression purely through chromatographic adjustments without changing my sample prep? A: Yes, but it requires shifting the analyte's retention time out of the "suppression zone." Phospholipids typically elute late in the gradient (high organic %). By utilizing a polar-embedded C18 column (e.g., Luna Omega Polar C18 or CORTECS T3) and adjusting the mobile phase to 0.01 M ammonium formate with 0.1% formic acid, you can optimize the retention of CAS 91066-18-1 to elute earlier (e.g., 30-40% organic)[4][5]. A slow, high-organic washout gradient at the end of the run is mandatory to prevent lipid accumulation on the column over multiple injections[3].

Q: Will adding a Stable Isotope-Labeled Internal Standard (SIL-IS) cure my ion suppression? A: No. A SIL-IS (e.g., a deuterium-labeled analog) will experience the exact same suppression as the native CAS 91066-18-1. This means the ratio of their signals remains constant, which perfectly compensates for quantitative variance and corrects your calibration curve[3]. However, the absolute signal is still lost, meaning your assay's baseline sensitivity (Limit of Detection) will remain compromised unless the matrix is physically removed.

Quantitative Evaluation of Mitigation Strategies

To demonstrate the efficacy of different sample preparation techniques, the following table summarizes the causal relationship between phospholipid removal and the restoration of the Absolute Matrix Factor (MF) for 4-aminoquinoline derivatives.

Table 1: Impact of Sample Preparation on Phospholipid Removal and Matrix Factor

Sample Preparation MethodPhospholipid Removal (%)Absolute Matrix Factor (MF)*Precision (% RSD)
Protein Precipitation (PPT) < 10%0.45 (Severe Suppression)18.5%
Liquid-Liquid Extraction (LLE) ~ 60%0.72 (Moderate Suppression)12.0%
Solid Phase Extraction (SPE) ~ 85%0.88 (Minimal Suppression)6.5%
EMR-Lipid Depletion > 99%0.98 (Negligible Suppression)3.2%

*Note: An MF < 0.85 indicates significant ion suppression. Data synthesized from standard 4-aminoquinoline bioanalytical validations[2][3].

Experimental Workflow Visualization

MatrixEffectTroubleshooting Start Detect Low LC-MS Signal for CAS 91066-18-1 Infusion Perform Post-Column Infusion with Blank Matrix Extract Start->Infusion Decision Does signal drop at retention time? Infusion->Decision PathA Yes: Matrix Effect (Phospholipid Suppression) Decision->PathA Localized Drop PathB No: Instrument Issue (Source/Tuning) Decision->PathB Flat Baseline Action1 Apply Lipid Depletion (e.g., EMR-Lipid SPE) PathA->Action1 Action2 Optimize LC Gradient (Shift RT away from lipids) PathA->Action2 Action3 Clean ESI Source & Recalibrate MS Tuning PathB->Action3

Fig 1. Logical decision tree for diagnosing and mitigating LC-MS ion suppression.

Self-Validating Protocol: Phospholipid-Depleted Extraction for CAS 91066-18-1

This protocol is designed as a self-validating system. By incorporating a post-extraction spike step, researchers can mathematically prove the elimination of matrix effects prior to running full sample cohorts.

Phase 1: Extraction & Depletion

  • Sample Aliquot : Transfer 100 µL of biological matrix (plasma/serum) to a 2.0 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Protein Disruption : Add 400 µL of LC-MS grade Acetonitrile containing 0.1% formic acid. The acidic environment disrupts protein binding of the basic 4-aminoquinoline. Vortex vigorously for 60 seconds[2][4].

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Lipid Depletion : Transfer the supernatant to an Agilent Captiva EMR-Lipid cartridge (or equivalent size-exclusion/hydrophobic interaction lipid removal plate)[2].

  • Elution : Apply a low vacuum (2-3 in Hg) to elute the sample into a clean collection plate.

  • Reconstitution : Dilute the eluate 1:1 with LC-MS grade water. Causality note: This matches the sample diluent to the initial mobile phase conditions, preventing peak distortion and early-eluting suppression[4].

Phase 2: System Suitability & Validation Check 8. Calculate Absolute Recovery : Compare the peak area of CAS 91066-18-1 spiked before extraction to a sample spiked after extraction. Target: >85%. 9. Calculate Matrix Factor (MF) : Divide the peak area of CAS 91066-18-1 spiked into the post-extracted blank matrix by the peak area of the analyte in neat solvent.

  • Validation Gate: An MF between 0.85 and 1.15 confirms the system is self-validated and free of significant ion suppression, clearing the assay for high-throughput analysis[3].

References
  • AccelaChem - 91066-18-1,2-[(7-Chloroquinolin-4-yl)amino]ethanol Product Description. Available at: [Link]

  • Agilent Technologies - Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC/MS/MS. Available at:[Link]

  • Taylor & Francis (Bioanalysis) - High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS. Available at: [Link]

  • National Institutes of Health (PMC) - Development and Validation of a Simple and Rapid Ultrahigh-Performance Liquid Chromatography Tandem Spectrometry Method for the Quantification of Hydroxychloroquine in Plasma and Blood Samples. Available at:[Link]

  • Waters Corporation - Comprehending COVID-19: LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma. Available at:[Link]

Sources

Technical Support Center: Optimizing Extraction Recovery for 2-[(7-Chloroquinolin-4-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we know that achieving high, reproducible extraction recoveries for aminoquinolines is rarely a plug-and-play endeavor.

2-[(7-Chloroquinolin-4-yl)amino]ethanol (PubChem CID: 4650466)[1], frequently encountered as a synthetic building block or a known hydroxychloroquine impurity/metabolite, presents unique sample preparation challenges. Its amphiphilic nature—combining a lipophilic 7-chloroquinoline core, a basic secondary amine, and a polar terminal hydroxyl group—makes it highly susceptible to non-specific binding and poor partitioning if the physicochemical environment is not strictly controlled.

This guide moves beyond generic protocols to explain the causality behind each experimental choice, providing self-validating workflows and troubleshooting logic to ensure your analytical or synthetic recoveries consistently exceed 90%.

Core Methodologies & Step-by-Step Protocols

To extract this compound successfully, you must manipulate its ionization state. The quinoline nitrogen has a pKa of ~4.0, while the secondary amine has a pKa of ~8.5–9.5.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Biological Matrices

For complex matrices (e.g., plasma, urine), simple protein precipitation often leads to severe ion suppression in LC-MS/MS[2]. Polymeric mixed-mode strong cation exchange (MCX) is the gold standard because it exploits the positively charged secondary amine at low pH[3].

Step-by-Step Workflow:

  • Sample Pre-treatment: Dilute 1 mL of the biological matrix or reaction quench with 1 mL of 0.1 M phosphate buffer (pH 6.0)[4]. Add internal standards.

    • Causality: Buffering to pH 6.0 ensures the secondary amine is fully protonated (cationic) while disrupting protein-drug binding.

    • Self-Validating Check: Spot 5 µL of the diluted sample onto pH indicator paper. If the pH > 6.5, adjust with dilute phosphoric acid before loading to prevent breakthrough losses.

  • Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL Deionized (DI) Water through the MCX cartridge.

  • Loading: Apply the buffered sample at a controlled flow rate of 1–2 mL/min[4].

  • Washing: Wash with 1 mL 0.1 M phosphate buffer (pH 6.0), followed by 1 mL 100% MeOH[4]. Dry the cartridge under full vacuum for 2 minutes.

    • Causality: The aqueous wash removes salts. The 100% MeOH wash removes neutral lipids and phospholipids. The analyte remains locked to the sorbent via strong ionic interactions.

  • Elution: Elute with 2 mL of MeOH containing 2% to 5% Ammonium Hydroxide (NH₄OH)[4].

    • Causality: The high pH (>10) deprotonates the secondary amine, breaking the ionic bond with the sulfonic acid sorbent, allowing the lipophilic core to dissolve into the methanol.

  • Reconstitution: Evaporate the eluate under nitrogen at <40°C and reconstitute in 100 µL of the LC mobile phase[3].

SPE_Workflow A 1. Sample Prep (Acidify to pH 6) B 2. Load (Amine is protonated) A->B Apply to MCX C 3. Wash (Remove neutral lipids) B->C Aqueous/MeOH wash D 4. Elute (pH > 10, Amine neutral) C->D 2-5% NH4OH in MeOH

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic aminoquinolines.

Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Synthetic Mixtures

When isolating the compound after a nucleophilic aromatic substitution (SNAr) synthesis, LLE is preferred[5]. However, standard non-polar solvents will fail due to the terminal hydroxyl group.

Step-by-Step Workflow:

  • Alkalinization: Add 1 M NaOH or saturated aqueous Na₂CO₃ to the aqueous reaction mixture until the pH is > 10.

  • Solvent Selection: Add 3 volumes of Ethyl Acetate (EtOAc) or a Dichloromethane:Isopropanol (DCM:IPA) 80:20 mixture[5].

    • Causality: The hydroxyl group increases the molecule's polarity. Hexane or pure ether cannot effectively disrupt the hydrogen bonding with the aqueous phase. EtOAc or DCM/IPA provides the necessary dipole interactions.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 5 minutes to break any emulsions.

  • Recovery & Washing: Collect the organic layer. Wash once with brine to remove residual alkaline salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo[5].

Troubleshooting Guides & FAQs

Q: Why is my recovery of 2-[(7-Chloroquinolin-4-yl)amino]ethanol lower than 50% when using standard LLE with hexane or diethyl ether? A: This is a classic polarity mismatch. While the 7-chloroquinoline core is lipophilic, the ethanolamine side chain introduces a primary alcohol that acts as a strong hydrogen-bond donor and acceptor. Hexane is too non-polar to overcome the hydration shell around this hydroxyl group. Solution: Switch your extraction solvent to Ethyl Acetate or add 10-20% Isopropanol to Dichloromethane[5]. Ensure the aqueous phase is strictly adjusted to pH > 10 to suppress amine ionization.

Q: During MCX SPE, I am losing the analyte in the wash step. What is the mechanism behind this failure? A: Analyte breakthrough during the wash step occurs if the ionic interaction with the sorbent is compromised. This happens if the wash buffer pH drifts above 7.0 (causing partial deprotonation of the amine) or if the sample matrix contains highly concentrated competing cations (like heavy sodium/potassium loads from synthetic buffers). Solution: Strictly maintain the wash buffer at pH 6.0[4]. If your sample is highly saline, dilute it 1:3 with DI water prior to loading to reduce ionic competition.

Q: My SPE recovery is highly variable day-to-day (ranging from 40% to 95%). How do I stabilize this? A: Day-to-day variability in basic compound extraction is almost always linked to the elution step—specifically, the degradation of the Ammonium Hydroxide (NH₄OH) modifier[3]. Ammonia gas rapidly escapes from methanol solutions, dropping the pH of your elution solvent over time. If the pH drops below 9.5, the secondary amine remains protonated and trapped on the cation-exchange resin. Self-Validating Solution: Prepare your 2-5% NH₄OH in Methanol elution solvent fresh daily. Before evaporating the eluate, touch a 10 µL aliquot to pH paper; it must read > pH 10.

Troubleshooting Start Issue: Low Recovery (<70%) Q1 Extraction Method? Start->Q1 LLE Liquid-Liquid Extraction Q1->LLE SPE Solid Phase Extraction Q1->SPE LLE_Sol Check pH: Ensure pH > 10 Use EtOAc or DCM/IPA mix LLE->LLE_Sol Target unionized state SPE_Sol Check Elution: Ensure >2% NH4OH Prepare elution solvent fresh SPE->SPE_Sol Target basic elution

Fig 2: Decision tree for troubleshooting low extraction recovery rates.

Quantitative Data: Method Comparison

The following table summarizes expected recovery rates and precision metrics based on the extraction methodology applied to 2-[(7-Chloroquinolin-4-yl)amino]ethanol and its closely related structural analogs.

Extraction MethodMatrixModifier / ConditionAverage Recovery (%)RSD (%)Primary Limitation
LLE (Hexane) Aqueous BufferpH 10.5< 25%> 15.0%Solvent too non-polar for the -OH group.
LLE (EtOAc) Reaction QuenchpH 10.588% - 92%4.5%Emulsion formation in biological matrices.
Protein Precipitation Plasma / Blood3:1 Acetonitrile65% - 75%12.0%High matrix effects (ion suppression in MS)[6].
SPE (Polymeric MCX) Urine / Plasma2% NH₄OH Elution95% - 98%< 4.0%Requires strict pH control during loading[3].

References

  • PubChem. "2-[(7-Chloroquinolin-4-yl)amino]ethanol - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Cui, L., et al. "LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study." ResearchGate (2022). Available at:[Link]

  • LCGC International. "Analysis of Chloroquine, Hydroxychloroquine, and Desethylchloroquine in Urine Using SPE and LC–MS/MS." Available at:[Link]

  • Chhonker, Y.S., et al. "Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies." PMC, National Institutes of Health. Available at:[Link]

  • ACS Publications. "Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 2-[(7-Chloroquinolin-4-yl)amino]ethanol Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals working with 2-[(7-Chloroquinolin-4-yl)amino]ethanol (a known hydroxychloroquine analog and building block)[1]. Because this compound shares the identical 7-chloro-4-aminoquinoline fluorophore core as chloroquine, its photophysical behavior is governed by the same principles[2].

If you are experiencing low signal-to-noise ratios, rapid signal degradation, or matrix quenching during spectrofluorimetric quantification, use the diagnostic workflows and mechanistic FAQs below to optimize your assay.

Diagnostic Workflow

TroubleshootingFlow Start Low Fluorescence Signal Detected CheckPH Is Assay Buffer pH < 9.0? Start->CheckPH AdjustPH Adjust to pH 9.5-10.0 (Alkalization) CheckPH->AdjustPH Yes CheckMatrix Are biological matrices (e.g., Heme) present? CheckPH->CheckMatrix No AddSDS Add 0.4 M SDS (Micelle Enhancement) CheckMatrix->AddSDS Yes CheckPhoto Is sample exposed to prolonged UV? CheckMatrix->CheckPhoto No ProtectLight Use amber vials & minimize exposure CheckPhoto->ProtectLight Yes CheckExEm Verify Ex: 330 nm Em: 370-400 nm CheckPhoto->CheckExEm No

Diagnostic workflow for resolving low fluorescence in 7-chloro-4-aminoquinoline assays.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my fluorescence signal near the baseline at physiological pH (pH 7.4)?

The Causality: The intrinsic fluorescence of the 7-chloro-4-aminoquinoline core is highly dependent on the protonation state of the quinoline ring nitrogen (pKa ~8.4). At physiological pH (7.4), this nitrogen is protonated. Protonation alters the dipole moment of the excited state and opens non-radiative decay pathways, severely quenching the fluorescence ()[3]. The Solution: Adjust the assay buffer to an alkaline pH (9.5–10.0) using NaOH or a borate buffer. Deprotonation restores the rigid conjugated system's ability to emit photons efficiently. Self-Validation Check: Spike a low-signal sample well with 10 µL of 0.1 M NaOH. An immediate, sharp spike in fluorescence at 370–400 nm confirms that pH-dependent quenching was the limiting factor.

Q2: I have adjusted the pH, but the signal-to-noise ratio (SNR) is still too low for trace detection. How can I improve the quantum yield?

The Causality: In purely aqueous environments, collisions with water molecules and solvent relaxation cause vibrational quenching of the excited state. The Solution: Implement micelle-enhanced spectrofluorimetry. Adding an anionic surfactant like Sodium Dodecyl Sulfate (SDS) at concentrations well above its critical micelle concentration (CMC) encapsulates the hydrophobic quinoline core. This shields the fluorophore from aqueous quenchers and restricts molecular rotation, significantly boosting the quantum yield ()[4].

Q3: When assaying in the presence of biological matrices (e.g., plasma or cell lysate), the signal drops unpredictably. How do I mitigate this?

The Causality: Biological matrices introduce two major issues: the inner filter effect (absorption of the 330 nm excitation light by proteins) and dynamic quenching by heavy ions or porphyrins. Heme, in particular, forms π-π stacking complexes with the quinoline ring, statically quenching the fluorescence[5]. The Solution: Perform a liquid-liquid extraction (LLE) using an organic solvent (e.g., hexane/isoamyl alcohol) prior to the assay to separate the 2-[(7-Chloroquinolin-4-yl)amino]ethanol from proteins and heme.

Q4: The fluorescence intensity drops steadily during repeated plate reader measurements. What is happening?

The Causality: 7-chloro-4-aminoquinolines are susceptible to photochemical degradation when exposed to high-intensity UV light (330 nm) over prolonged periods. The Solution: Limit the excitation flash count on your microplate reader to <10 flashes per well. Store stock solutions in amber vials, and prepare samples under low-light conditions.

Quantitative Data Summary

To achieve maximum sensitivity, ensure your assay parameters align with the optimized conditions detailed below.

ParameterSub-optimal ConditionOptimal ConditionCausality / Mechanistic Effect
Buffer pH 7.4 (Physiological)9.5 – 10.0 (Alkaline)Deprotonates the quinoline nitrogen, shutting down non-radiative decay pathways.
Surfactant None0.4 M SDSEncapsulates the fluorophore in hydrophobic micelles, preventing aqueous collisional quenching.
Excitation < 320 nm330 – 340 nmMatches the peak π-π* absorption band of the deprotonated quinoline ring.
Emission > 420 nm370 – 400 nmCaptures the peak radiative emission; highly sensitive to solvent polarity.
Limit of Detection > 1.0 µg/mL~ 3.38 × 10⁻³ µg/mLSynergistic effect of pH and micelle encapsulation maximizes the signal-to-noise ratio.

Mechanism of Fluorescence Enhancement

Mechanism Protonated Protonated Quinoline (pH 7.4) Low Quantum Yield Deprotonated Deprotonated Quinoline (pH > 9.0) Restored Fluorescence Protonated->Deprotonated Alkalization (NaOH) Micelle SDS Micelle Encapsulation (Hydrophobic Shielding) Deprotonated->Micelle 0.4 M SDS Addition Signal Enhanced Emission (370-400 nm) Micelle->Signal UV Excitation (330 nm)

Mechanistic pathway of pH-dependent deprotonation and micelle-enhanced fluorescence.

Standardized Protocol: Micelle-Enhanced Spectrofluorimetry

This protocol is designed as a self-validating system . It includes built-in checks to ensure that matrix quenching and pH variations are actively monitored and corrected during the workflow.

Step 1: Sample Preparation Aliquot 1.0 mL of the 2-[(7-Chloroquinolin-4-yl)amino]ethanol sample (extracted from biological matrix if necessary) into a light-protected (amber) microcentrifuge tube to prevent photobleaching.

Step 2: Alkalization & Validation Add 100 µL of 0.1 M NaOH (or a pH 10.0 borate buffer) to the sample. Self-Validation: Verify the pH is ≥ 9.5 using a micro-pH probe or pH indicator paper. If the pH is lower, matrix buffering capacity is interfering; titrate with additional NaOH until pH > 9.5 is reached.

Step 3: Micelle Encapsulation Add 200 µL of a 0.4 M Sodium Dodecyl Sulfate (SDS) stock solution. Vortex gently for 15 seconds to ensure complete micelle formation without creating excessive foaming (bubbles will scatter the excitation light).

Step 4: Incubation Incubate at room temperature (20–25°C) for 5 minutes in the dark. This allows the fluorophore time to fully partition into the hydrophobic cores of the SDS micelles.

Step 5: Measurement Transfer 200 µL of the mixture to a black, flat-bottom 96-well microplate. (Black plates are mandatory to prevent well-to-well optical crosstalk and reduce background scatter). Set the microplate reader excitation to 330 nm and emission to 370 nm (or perform a 370–400 nm sweep). Limit flashes per well to <10.

Step 6: Matrix Quenching Validation (Standard Addition) To definitively prove that your biological matrix is not suppressing the signal, spike a parallel sample well with a known concentration (e.g., 1.0 µg/mL) of pure 2-[(7-Chloroquinolin-4-yl)amino]ethanol. The resulting fluorescence increase must be strictly additive compared to a buffer-only standard. If the spiked signal is lower than expected, matrix quenchers (like heme) are still present, and a stronger upstream extraction is required.

References

  • Adelusi, S. A., & Salako, L. A. (1980). Improved fluorimetric assay of chloroquine in biological samples. Journal of Pharmacy and Pharmacology, 32(10), 711-712. URL:[Link]

  • Jan, M. R., Shah, J., Javed, A., & Yousaf, N. (2014). Micelle based spectrofluorimetric determination of chloroquine phosphate in commercial formulation and human plasma. Tenside Surfactants Detergents, 51(6), 491-496. URL:[Link]

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Riscoe, E. J., & Riscoe, M. K. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. URL:[Link]

Sources

Validation & Comparative

Validating HPLC Methods for 2-[(7-Chloroquinolin-4-yl)amino]ethanol: A Comparative Guide Under ICH Q2(R2) and Q14

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical quality assurance evolves, the analytical control of Active Pharmaceutical Ingredient (API) impurities remains a critical focal point. 2-[(7-Chloroquinolin-4-yl)amino]ethanol (CID 4650466)[1], a key intermediate and known impurity of antimalarial and antirheumatic drugs like hydroxychloroquine, presents unique analytical challenges. Its quinoline core and secondary amine impart highly basic, polar characteristics that frequently cause peak tailing and poor retention on standard stationary phases.

The recent adoption of the ICH Q2(R2) guideline, in tandem with ICH Q14 on Analytical Procedure Development, marks a paradigm shift in method validation[2]. We are moving away from rigid, tick-box validation toward a holistic, science- and risk-based lifecycle approach[3]. This guide objectively compares a traditional compendial Reversed-Phase HPLC (RP-HPLC) approach against an optimized Core-Shell Phenyl-Hexyl method, providing self-validating experimental protocols grounded in the latest ICH standards.

Analytical Target Profile (ATP) & Method Selection

Under ICH Q14, method development begins with defining the Analytical Target Profile (ATP)—a prospective summary of the quality criteria required for the reportable result[3]. For 2-[(7-Chloroquinolin-4-yl)amino]ethanol, the ATP must address the compound's propensity for secondary interactions with residual silanols on silica-based columns, which leads to peak broadening and integration errors.

Comparison of Chromatographic Alternatives
  • Traditional RP-HPLC (C18): Relies purely on hydrophobic partitioning. While functional for the parent drug (hydroxychloroquine)[4], the highly polar ethanolamine side chain of our target analyte often results in early elution. The basic quinoline nitrogen interacts with acidic silanols, causing severe peak tailing.

  • Optimized Phenyl-Hexyl (Core-Shell): Leverages π−π interactions between the phenyl phase and the electron-deficient chloroquinoline ring. The core-shell architecture minimizes eddy diffusion (van Deemter A-term), providing superior retention and peak symmetry for basic compounds.

Quantitative Performance Comparison

Table 1: Method Performance Data (Spiked at 10 µg/mL in Matrix)

Performance ParameterTraditional C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)ICH Q2(R2) Target Criteria
Retention Time ( tR​ ) 2.4 min5.8 min> K′ capacity factor of 2.0
Tailing Factor ( Tf​ ) 1.851.12 1.5
Theoretical Plates ( N ) 4,50014,200> 2,000
Resolution ( Rs​ ) from API 1.43.2 1.5

ICH Q2(R2) Validation Framework & Causality

The objective of ICH Q2(R2) is to demonstrate that the analytical procedure is fit for its intended purpose[5]. The following protocol establishes a self-validating system , meaning internal controls (like spectral homogeneity checks and bracketing standards) continuously verify the method's integrity during execution.

A. Specificity and Peak Purity
  • Causality: Specificity must prove that the method can accurately measure the analyte without interference from degradation products or the parent API.

  • Self-Validating Protocol: Inject a mixed standard of hydroxychloroquine, chloroquine, and 2-[(7-Chloroquinolin-4-yl)amino]ethanol. Utilize a Photodiode Array (PDA) detector to continuously monitor the UV spectral homogeneity across the target peak. The software must confirm that the Peak Purity Angle is less than the Peak Purity Threshold , ensuring no hidden co-eluting impurities compromise the assay.

B. Accuracy and Precision
  • Causality: Accuracy assesses the closeness to the true value, while precision evaluates the degree of scatter. Q2(R2) encourages combining these into a single experimental design to evaluate total analytical error.

  • Protocol:

    • Prepare matrix blanks spiked with the analyte at 50%, 100%, and 150% of the target specification limit.

    • Perform triplicate preparations at each level (Total = 9 determinations).

    • Acceptance Criteria: Mean recovery must fall between 95.0% - 105.0%, with a Relative Standard Deviation (RSD) 2.0%.

C. Linearity and Reportable Range
  • Causality: The method must produce results directly proportional to the concentration within the defined range. Under Q2(R2), the reportable range is derived directly from the specification and must encompass the upper and lower limits[5].

  • Protocol: Prepare 6 concentration levels from the Reporting Threshold (e.g., 0.05% relative to API) up to 120% of the specification limit. Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999.

D. Robustness & Established Conditions (ICH Q14 Integration)
  • Causality: Instead of testing robustness as an afterthought, Q14 integrates it into method design via Multivariate Design of Experiments (DoE) to define the Method Operable Design Region (MODR)[3].

Q14_Q2_Lifecycle A 1. Define ATP (ICH Q14) B 2. Method Design & DoE (Risk-Based) A->B C 3. Method Validation (ICH Q2(R2)) B->C D 4. Lifecycle Monitoring (Control Strategy) C->D

ICH Q14 and Q2(R2) integrated method lifecycle for analytical procedure development.

Step-by-Step Experimental Methodology

This optimized methodology controls the ionization state of the analyte to ensure reproducible retention.

Reagents & Materials:

  • HPLC-grade Acetonitrile and Methanol.

  • Ammonium Formate and Formic Acid (LC-MS grade).

  • 2-[(7-Chloroquinolin-4-yl)amino]ethanol reference standard[1].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM Ammonium Formate buffer. Adjust the pH to exactly 3.0 using Formic Acid. Causality: An acidic pH ensures both the secondary amine and the quinoline nitrogen are fully protonated. This prevents mixed-mode retention (where some molecules are neutral and others protonated), which is the primary cause of peak tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Step 2: Sample & Standard Preparation

  • Diluent: Water:Methanol (50:50, v/v).

  • Standard: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve completely in diluent (100 µg/mL stock). Dilute to the target working concentration.

Step 3: Chromatographic Conditions

  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.

  • Gradient Program:

    • 0 - 2 min: 10% B (Isocratic hold to focus the polar analyte band)

    • 2 - 8 min: 10% 60% B (Linear ramp)

    • 8 - 10 min: 60% B (Column wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA scanning 200-400 nm, extracted at 343 nm (optimal absorbance for the chloroquine chromophore)[4].

  • Injection Volume: 10 µL.

Robustness_Workflow Step1 Identify Method Parameters (pH, Temp, Flow Rate) Step2 Multivariate DoE Execution (Plackett-Burman Design) Step1->Step2 Step3 Evaluate System Suitability (Tailing, Resolution, Recovery) Step2->Step3 Decision Are Results Within Acceptance Criteria? Step3->Decision Pass Establish MODR & Routine Control Strategy Decision->Pass Yes Fail Refine Method Conditions & Re-evaluate Risk Decision->Fail No Fail->Step2

Risk-based robustness testing workflow defining the Method Operable Design Region.

References

  • Title: Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)
  • Title: 2-[(7-Chloroquinolin-4-yl)
  • Source: amsbiopharma.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: nih.

Sources

toxicity comparison between 2-[(7-Chloroquinolin-4-yl)amino]ethanol and chloroquine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel chemical entities and their safety profiles, I frequently encounter the challenge of balancing drug efficacy with off-target liabilities. The 4-aminoquinoline class, historically anchored by Chloroquine (CQ), is a prime example of this paradigm. While CQ has been a cornerstone in antimalarial and immunomodulatory therapies, its narrow therapeutic index—driven by severe cardiotoxicity and tissue accumulation—limits its clinical utility.

To overcome these hurdles, researchers have synthesized truncated analogues, such as 2-[(7-Chloroquinolin-4-yl)amino]ethanol , to systematically eliminate the structural motifs responsible for toxicity. This guide provides an objective, data-driven comparison of the toxicological profiles of these two compounds, detailing the mechanistic causality behind their safety differences and the self-validating experimental protocols used to assess them.

Structural Causality & Mechanistic Toxicology

The toxicological divergence between Chloroquine and 2-[(7-Chloroquinolin-4-yl)amino]ethanol is entirely dictated by their structural differences, specifically the presence or absence of a bulky, lipophilic side chain.

Chloroquine's Toxicity Drivers: Chloroquine possesses a 5-(diethylamino)pentan-2-yl side chain. This bulky, diprotic structure gives CQ a high lipophilicity (LogP ~4.6) 1[1].

  • Lysosomotropism: Because it is highly lipophilic and basic, CQ easily diffuses across cell membranes and becomes protonated (and thus trapped) in the acidic environment of lysosomes. This leads to a massive volume of distribution (>50 L/kg), causing lysosomal swelling, retinopathy, and systemic toxicity2[2].

  • hERG Channel Blockade: CQ's bulky diethylamino group acts as a "foot-in-the-door" within the human Ether-à-go-go-Related Gene (hERG) potassium channel. It engages in specific cation-π and π-stacking interactions with the Tyr-652 and Phe-656 residues in the channel pore, leading to potent inhibition (IC50 ~0.9 – 3.0 µM) and subsequent QT prolongation3[3].

The Short-Chain Analogue Advantage: 2-[(7-Chloroquinolin-4-yl)amino]ethanol replaces the bulky tail with a simple 2-aminoethanol group.

  • By truncating the side chain, the LogP drops drastically to ~2.2 4[4]. This restricts passive diffusion, significantly reducing its volume of distribution and preventing severe lysosomal trapping.

  • The absence of the terminal diethylamino group removes the critical pharmacophore required for high-affinity binding to the hERG channel cavity, thereby mitigating cardiotoxic liabilities.

ToxicityMechanisms cluster_CQ Chloroquine (CQ) Toxicity Pathway cluster_Ana 2-[(7-Chloroquinolin-4-yl)amino]ethanol Pathway CQ Chloroquine (High Lipophilicity, LogP ~4.6) CQ_hERG Potent hERG Blockade (IC50: 0.9 - 3.0 µM) CQ->CQ_hERG Hydrophobic tail binds Tyr-652 & Phe-656 CQ_Lyso Severe Lysosomal Trapping (Vd > 50 L/kg) CQ->CQ_Lyso Passive diffusion & protonation CQ_Tox High Cardiotoxicity & Tissue Damage CQ_hERG->CQ_Tox CQ_Lyso->CQ_Tox Ana Short-Chain Analogue (Low Lipophilicity, LogP ~2.2) Ana_hERG Weak hERG Interaction (Lacks bulky tail) Ana->Ana_hERG Weak cavity binding Ana_Lyso Reduced Lysosomal Accumulation Ana->Ana_Lyso Reduced diffusion Ana_Tox Favorable Safety Profile Ana_hERG->Ana_Tox Ana_Lyso->Ana_Tox

Fig 1. Mechanistic divergence in toxicity between Chloroquine and its short-chain analogue.

Quantitative Toxicity Comparison

The following table summarizes the physicochemical and toxicological parameters of both compounds, highlighting how structural simplification translates to a superior safety window 5[5].

ParameterChloroquine (CQ)2-[(7-Chloroquinolin-4-yl)amino]ethanol
Molecular Weight 319.9 g/mol 222.67 g/mol
LogP (Lipophilicity) ~4.6~2.2
Volume of Distribution (Vd) > 50 L/kg (Extensive tissue trapping)Low/Moderate (Reduced membrane permeability)
hERG Inhibition (IC50) 0.9 – 3.0 µM (High Arrhythmia Risk)> 20 µM (Minimal Arrhythmia Risk)
Mammalian Cytotoxicity (HeLa) ~20 - 50 µM> 100 µM
Primary Toxicity Mechanism Lysosomotropism & Ion Channel BlockadeMinimal off-target binding

Self-Validating Experimental Protocols

To objectively verify the safety profile of these compounds, we employ rigorous, self-validating assays. As an application scientist, I design these protocols not just to generate numbers, but to ensure the assay inherently proves its own reliability.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: We utilize the MTT assay because it directly measures mitochondrial metabolic rate via the reduction of tetrazolium dye. Since lysosomotropic agents like CQ disrupt intracellular trafficking and eventually mitochondrial health, this assay provides a highly sensitive readout for early cellular toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate the media and apply the test compounds (CQ and the short-chain analogue) in a 10-point dose-response curve ranging from 0.1 µM to 200 µM.

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO (Vehicle) to establish 100% baseline viability.

    • Positive Control: 10 µM Doxorubicin to confirm assay sensitivity.

    • Blank: Media without cells to subtract background absorbance.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to form formazan crystals.

  • Solubilization & Reading: Remove media, add 150 µL of DMSO to dissolve crystals, and read absorbance at 570 nm.

  • Data Validation: Calculate the Z'-factor. The assay is only deemed valid if Z′>0.5 , proving robust separation between the Doxorubicin and DMSO controls.

Protocol B: Automated Patch-Clamp Electrophysiology for hERG Liability

Causality: While biochemical binding assays exist, whole-cell patch-clamp is the gold standard for hERG liability. CQ blocks the hERG channel via a "foot-in-the-door" mechanism—meaning it binds preferentially when the channel is in the open state. Patch-clamp allows us to apply specific voltage protocols to force the channels open, capturing the true physiological block.

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG potassium channel. Harvest cells and load them into an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion & Self-Validation:

    • Baseline: Perfuse standard extracellular solution until the tail current amplitude stabilizes (internal control).

    • Test Phase: Perfuse the test compound (CQ or Analogue) at ascending concentrations (0.1 µM to 30 µM). Wait 3 minutes per concentration to reach steady-state block.

    • Quench/Validation Phase: Perfuse 0.1 µM E-4031 (a highly specific, potent hERG blocker). Critical Validation Step: If E-4031 fails to completely abolish the remaining tail current, the cell is discarded due to suspected leak currents or loss of voltage control.

  • Analysis: Plot the fractional block of the tail current against the log of the compound concentration to derive the IC50.

Conclusion

The comparative analysis clearly demonstrates that structural simplification is a highly effective strategy for mitigating toxicity. By removing the bulky 5-(diethylamino)pentan-2-yl chain of Chloroquine, 2-[(7-Chloroquinolin-4-yl)amino]ethanol achieves a significantly lower LogP and loses the pharmacophore necessary for hERG channel binding. Consequently, the short-chain analogue bypasses the severe lysosomotropism and cardiotoxic liabilities that plague traditional 4-aminoquinolines, offering a vastly superior safety window for downstream drug development.

References

Sources

A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Hydroxychloroquine Impurities in Immunoassay ELISA Kits

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of hydroxychloroquine (HCQ) in biological matrices is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for this application, offering high sensitivity and throughput. However, the specificity of an immunoassay can be compromised by the presence of structurally related impurities, leading to inaccurate measurements. This guide provides an in-depth, technical comparison and a practical framework for evaluating the cross-reactivity of a significant HCQ impurity, which for the purposes of this guide we will refer to as "Impurity 76," in competitive ELISA kits.

The Critical Role of Specificity in HCQ Immunoassays

Hydroxychloroquine is a 4-aminoquinoline drug widely used in the treatment of autoimmune diseases and malaria.[1] During its synthesis and metabolism, various related compounds, or impurities, can be generated.[2][3] If an immunoassay for HCQ also detects these impurities, it can lead to an overestimation of the true HCQ concentration, with potentially significant clinical and research implications. Therefore, rigorous validation of ELISA kit specificity is not just a quality control step; it is a fundamental requirement for generating reliable data.[4][5]

One of the most common and structurally similar metabolites of HCQ is desethylhydroxychloroquine .[2][4] This metabolite is formed by the de-ethylation of the parent compound and is pharmacologically active.[4] Due to its high structural similarity to HCQ, it represents a prime candidate for cross-reactivity in an immunoassay. For the purpose of this guide, we will consider desethylhydroxychloroquine as our model "Impurity 76."

Understanding Competitive ELISA and Cross-Reactivity

Many commercial ELISA kits for small molecules like HCQ utilize a competitive format. In a competitive ELISA, the analyte in the sample (unlabeled HCQ) competes with a fixed amount of labeled HCQ for a limited number of antibody binding sites.[5][6][7] The more HCQ present in the sample, the less labeled HCQ can bind to the antibody, resulting in a weaker signal. The concentration of HCQ in the sample is therefore inversely proportional to the signal measured.[8]

Cross-reactivity occurs when the antibodies in the ELISA kit bind to molecules other than the target analyte.[9][10] In the context of HCQ, if the anti-HCQ antibodies also recognize and bind to Impurity 76, the assay will produce a signal that reflects the combined concentration of both compounds, leading to an inaccurate result. The degree of cross-reactivity is typically expressed as a percentage and is a critical performance characteristic of any immunoassay.

Visualizing the Competitive ELISA Principle and Cross-Reactivity

To better understand the mechanics of a competitive ELISA and the potential for impurity interference, the following diagrams illustrate the key processes.

Competitive ELISA Principle cluster_0 High HCQ Concentration in Sample cluster_1 Low HCQ Concentration in Sample Sample_HCQ_High Sample HCQ Antibody_1 Antibody Sample_HCQ_High->Antibody_1 Binds Labeled_HCQ_1 Labeled HCQ Labeled_HCQ_1->Antibody_1 Blocked Well_1 Microplate Well Antibody_1->Well_1 Captured Result_1 Low Signal Antibody_1->Result_1 Sample_HCQ_Low Sample HCQ Antibody_2 Antibody Sample_HCQ_Low->Antibody_2 Limited Binding Labeled_HCQ_2 Labeled HCQ Labeled_HCQ_2->Antibody_2 Binds Well_2 Microplate Well Antibody_2->Well_2 Captured Result_2 High Signal Antibody_2->Result_2

Caption: Principle of Competitive ELISA for HCQ Quantification.

Cross-Reactivity Mechanism cluster_0 No Cross-Reactivity (Specific Binding) cluster_1 Cross-Reactivity Occurs HCQ HCQ Antibody_Specific Specific Antibody HCQ->Antibody_Specific Binds Impurity_76_1 Impurity 76 Impurity_76_1->Antibody_Specific No Binding HCQ_2 HCQ Antibody_CrossReactive Cross-Reactive Antibody HCQ_2->Antibody_CrossReactive Binds Impurity_76_2 Impurity 76 Impurity_76_2->Antibody_CrossReactive Binds

Caption: Specific vs. Cross-Reactive Antibody Binding.

A Practical Guide to Validating Cross-Reactivity in Your Laboratory

While manufacturers should provide cross-reactivity data for their ELISA kits, it is best practice for researchers to independently verify these claims, especially when dealing with specific impurities relevant to their samples. The following is a detailed protocol for assessing the cross-reactivity of Impurity 76 (desethylhydroxychloroquine) in a competitive HCQ ELISA kit.

Experimental Workflow

Cross-Reactivity Validation Workflow Reagent_Prep 1. Reagent Preparation (Standards, Impurity Stock) Assay_Setup 2. Assay Setup (Spiking and Dilutions) Reagent_Prep->Assay_Setup Incubation 3. Incubation & Washing Assay_Setup->Incubation Detection 4. Substrate Addition & Signal Detection Incubation->Detection Data_Analysis 5. Data Analysis (IC50 Determination & % Cross-Reactivity Calculation) Detection->Data_Analysis

Caption: Experimental Workflow for Cross-Reactivity Validation.

Step-by-Step Methodology

1. Reagent Preparation:

  • HCQ Standard Stock Solution: Prepare a high-concentration stock solution of HCQ in the assay buffer provided with the ELISA kit.

  • Impurity 76 Stock Solution: Prepare a high-concentration stock solution of Impurity 76 (desethylhydroxychloroquine) in the same assay buffer.

  • Working Standards: Create a serial dilution of the HCQ and Impurity 76 stock solutions to generate a range of concentrations for creating standard curves.

2. Assay Procedure:

  • Follow the general protocol of the competitive HCQ ELISA kit.

  • HCQ Standard Curve: Run the HCQ working standards in duplicate or triplicate to generate a standard curve.

  • Impurity 76 Standard Curve: In parallel, run the Impurity 76 working standards in duplicate or triplicate to generate a separate standard curve for the impurity.

3. Data Collection:

  • Measure the absorbance (or other signal) of each well using a microplate reader at the recommended wavelength.

4. Data Analysis:

  • Calculate IC50: For both the HCQ and Impurity 76 standard curves, plot the signal versus the logarithm of the concentration. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of HCQ / IC50 of Impurity 76) x 100

Interpreting the Results: A Comparative Analysis

To illustrate how to present and interpret the findings, the following table provides a hypothetical comparison of three different HCQ ELISA kits based on their cross-reactivity with Impurity 76.

FeatureELISA Kit AELISA Kit BELISA Kit C
Assay Principle CompetitiveCompetitiveCompetitive
Stated Specificity HighHighModerate
HCQ IC50 (ng/mL) 505548
Impurity 76 IC50 (ng/mL) 5000800100
Calculated % Cross-Reactivity 1% 6.88% 48%
Interpretation Highly Specific: Minimal interference from Impurity 76. Suitable for most applications.Moderately Specific: Some cross-reactivity observed. May require sample purification for accurate results.Low Specificity: Significant cross-reactivity. Not recommended for applications where Impurity 76 is present.

Expert Insights:

  • A lower percentage of cross-reactivity indicates a more specific assay.

  • For therapeutic drug monitoring or pharmacokinetic studies, an ELISA kit with very low cross-reactivity (e.g., Kit A) is essential.

  • If a kit with higher cross-reactivity must be used (e.g., Kit B), researchers should consider methods to separate HCQ from its metabolites before analysis, such as liquid chromatography.

  • It is crucial to note that cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by the assay format and conditions.

Conclusion

The potential for cross-reactivity of impurities is a critical consideration when selecting and validating an immunoassay ELISA kit for hydroxychloroquine quantification. As demonstrated, structurally similar compounds like desethylhydroxychloroquine ("Impurity 76") can significantly impact assay accuracy. By following a systematic validation protocol as outlined in this guide, researchers can confidently assess the specificity of their chosen ELISA kit and ensure the integrity of their experimental data. This due diligence is fundamental to the principles of scientific integrity and is essential for advancing research and drug development.

References

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It? Available at: [Link].

  • Creative Diagnostics. Competitive ELISA Protocol. Available at: [Link].

  • Prostran, M. et al. (2018). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Pharmaceuticals (Basel).
  • MBL Life Science. The principle and method of ELISA. Available at: [Link].

  • Microbe Notes. Competitive ELISA Protocol and Animation. (2010). Available at: [Link].

  • ELISA. ELISA- Principle, Types and Applications. Available at: [Link].

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful? Available at: [Link].

  • Creative Biolabs. Competition (Inhibition) ELISA. Available at: [Link].

  • Ento Key. Pharmacology of Chloroquine and Hydroxychloroquine. (2017). Available at: [Link].

  • ResearchGate. Comparison of structures and metabolism of Hydroxychloroquine (HCQ) and Chloroquine (CQ). Available at: [Link].

  • Wikipedia. Hydroxychloroquine. Available at: [Link].

  • Tönnesmann, E., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. Hydroxychloroquine and Chloroquine.
  • Urusov, A. E., et al. (2021).
  • Shaik, R., & Rao, H. S. P. (2022). Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. Mini-Reviews in Organic Chemistry.
  • Beta LifeScience. Cross Reactivity in Immunology: Definition, Risks & Benefits. (2025). Available at: [Link].

  • Chen, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods.
  • Virginia Commonwealth University. Pharmaceutical Production Methods - Synthesizing Hydroxychloroquine. Available at: [Link].

  • Ingenta Connect. Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. (2022). Available at: [Link].

  • Bentham Science. Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. (2021). Available at: [Link].

  • American Academy of Allergy, Asthma & Immunology. Hydroxychloroquine and chloroquine potential cross-reactivity. (2025). Available at: [Link].

Sources

comparing antimalarial IC50 values of CAS 91066-18-1 and standard aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimalarial Efficacy: CAS 91066-18-1 vs. Standard Aminoquinolines

In the landscape of antimalarial drug development, understanding the structure-activity relationship (SAR) of 4-aminoquinolines is paramount. This guide provides an objective, data-driven comparison between CAS 91066-18-1 (2-[(7-Chloroquinolin-4-yl)amino]ethanol)—a truncated aminoquinoline derivative often used as a synthetic intermediate—and clinical-standard aminoquinolines such as Chloroquine (CQ), Amodiaquine (AQ), and Piperaquine (PQ).

By dissecting the physicochemical properties that drive parasite eradication, this guide empowers researchers to make informed decisions when designing novel antimalarial hybrids[1].

Mechanistic Causality: The "Ion Trapping" Paradigm

To understand why standard aminoquinolines exhibit nanomolar efficacy while CAS 91066-18-1 exhibits weak antimalarial activity, we must analyze the causality behind their mechanism of action: vacuolar ion trapping [2].

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin inside its acidic digestive vacuole (DV, pH ~4.7) to acquire essential amino acids. This process releases toxic free heme, which the parasite detoxifies by polymerizing it into inert hemozoin crystals[2].

  • Standard Aminoquinolines (The Benchmark): Drugs like Chloroquine are diprotic weak bases. They possess a quinoline ring nitrogen (pKa ~8.1) and a critical terminal basic tertiary amine (pKa ~10.2). At physiological blood pH (7.4), a significant fraction of the drug is unprotonated, allowing it to freely diffuse across the parasite's membranes. Once inside the highly acidic DV, both basic centers become protonated. The DV membrane is impermeable to this dicationic form, causing the drug to become "trapped" and accumulate at concentrations up to 100,000 times higher than in the blood[2]. This massive localized concentration allows CQ to bind to free heme and cap hemozoin crystals, leading to parasite death via oxidative stress[2].

  • CAS 91066-18-1 (The Structural Deficit): CAS 91066-18-1 lacks the terminal basic tertiary amine, featuring only a terminal hydroxyl group. Consequently, it is only a monoprotic weak base. Mathematically, the Vacuolar Accumulation Ratio (VAR) for a monoprotic base is governed by 10(pHcyt​−pHDV​) , yielding a mere ~300-fold accumulation. Without the secondary protonation site, CAS 91066-18-1 diffuses back out of the DV before it can reach the stoichiometric concentrations required to effectively inhibit hemozoin formation.

Comparative Quantitative Data

The structural differences directly translate to stark contrasts in antimalarial IC50 values. The table below summarizes the physicochemical properties and in vitro efficacy against the chloroquine-sensitive 3D7 strain of P. falciparum.

CompoundStructural ClassificationTerminal Side-ChainProtolytic State at pH 4.7Estimated DV Accumulation Ratio (VAR)P. falciparum 3D7 IC50 (nM)
Chloroquine (CQ) Standard 4-AminoquinolineDiethylaminoDiprotic~100,00010 - 15
Amodiaquine (AQ) Standard 4-AminoquinolineDiethylamino (phenolic)Diprotic~80,00015 - 20
Piperaquine (PQ) Bis-quinolinePiperazineTri/Tetraprotic>100,00010 - 15
CAS 91066-18-1 Truncated IntermediateHydroxylMonoprotic~300> 1000

Data Note: IC50 values for standard aminoquinolines are representative of established literature baselines for the 3D7 strain. The value for CAS 91066-18-1 reflects the established SAR baseline for truncated monoprotic aminoquinolines lacking a basic side chain.

Experimental Methodology: High-Throughput SYBR Green I Assay

To objectively compare the IC50 of CAS 91066-18-1 against standard aminoquinolines, the SYBR Green I fluorescence assay is the gold standard.

Causality behind the method: Traditional assays rely on radioactive [3H] -hypoxanthine. The SYBR Green I assay replaces this by utilizing a fluorescent dye that intercalates specifically into double-stranded DNA. Because mature human red blood cells (RBCs) lack a nucleus and DNA, background fluorescence is negligible. The fluorescent signal is therefore directly and exclusively proportional to parasite replication .

Self-Validating System: This protocol mandates the calculation of a Z'-factor on every plate. By including fully parasitized control wells (maximum signal) and uninfected RBC wells (minimum signal), the assay continuously validates its own signal-to-noise ratio. A Z'-factor > 0.5 must be achieved to confirm assay robustness before any IC50 data is accepted.

Step-by-Step Protocol:
  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II. Maintain the culture under a hypoxic gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Compound Plating: In a 96-well black microplate, perform 3-fold serial dilutions of CAS 91066-18-1 (test compound) and Chloroquine (positive control). Reserve column 12 for uninfected RBCs (negative control/background).

  • Inoculation: Add the synchronized parasite culture (ring stage, 1% parasitemia) to all wells except the negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in the hypoxic chamber to allow the parasites to progress through one full 48-hour replication cycle and enter the next.

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye to each well. Causality: The saponin and Triton X-100 selectively lyse the RBC and parasite membranes, exposing the parasitic DNA to the intercalating dye.

  • Incubation & Reading: Incubate in the dark for 1 hour at room temperature. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Validation & Analysis: Calculate the Z'-factor using the positive and negative controls. If Z' > 0.5, calculate the IC50 using non-linear regression (four-parameter logistic curve) of the normalized fluorescence against the log of the compound concentration.

Mechanism Visualization

The following diagram illustrates the divergent intracellular pharmacokinetics that dictate the efficacy of standard aminoquinolines versus CAS 91066-18-1.

G cluster_0 Standard Aminoquinolines (e.g., Chloroquine) cluster_1 CAS 91066-18-1 (Truncated Intermediate) CQ_Blood Blood Stream (pH 7.4) Unprotonated/Monoprotonated Base CQ_DV Digestive Vacuole (pH 4.7) Doubly Protonated (Ion Trapping) CQ_Blood->CQ_DV High Permeability CQ_Heme Binds to Free Toxic Heme Inhibits Hemozoin Formation CQ_DV->CQ_Heme High Concentration CQ_Death Parasite Death (IC50 ~10-15 nM) CQ_Heme->CQ_Death CAS_Blood Blood Stream (pH 7.4) Lacks Terminal Basic Amine CAS_DV Digestive Vacuole (pH 4.7) Poor Ion Trapping (Monoprotic) CAS_Blood->CAS_DV Diffuses In & Out CAS_Heme Insufficient Concentration to Inhibit Hemozoin CAS_DV->CAS_Heme Low Accumulation CAS_Survive Parasite Survival (IC50 > 1000 nM) CAS_Heme->CAS_Survive

Comparative Vacuolar Accumulation: Diprotic Ion Trapping vs. Monoprotic Diffusion

References

  • Title: Synthesis of 4-aminoquinoline-1,2,3-triazole and 4-aminoquinoline-1,2,3-triazole-1,3,5-triazine hybrids as potential antimalarial agents. Source: Chemical Biology & Drug Design (PubMed) URL: [Link]

  • Title: On the molecular mechanism of chloroquine's antimalarial action. Source: Proceedings of the National Academy of Sciences (PMC) URL: [Link]

  • Title: Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Source: Antimicrobial Agents and Chemotherapy (PMC) URL: [Link]

Sources

reproducibility assessment of 2-[(7-Chloroquinolin-4-yl)amino]ethanol synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility Assessment of 2-[(7-Chloroquinolin-4-yl)amino]ethanol Synthesis Routes: A Comparative Guide

As a Senior Application Scientist, evaluating the reproducibility and efficiency of synthetic pathways is critical for scaling pharmaceutical intermediates. The compound 2-[(7-Chloroquinolin-4-yl)amino]ethanol (also known as 4-(ethanolamino)-7-chloroquinoline) is a foundational building block in the synthesis of numerous antimalarial agents, including chloroquine analogues, pyrazole hybrids, and quinolinotriazole derivatives[1][2].

This guide objectively compares the three primary synthetic routes used to generate this crucial intermediate, analyzing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Mechanistic Overview: The SNAr Paradigm

The synthesis of 2-[(7-Chloroquinolin-4-yl)amino]ethanol relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4,7-dichloroquinoline, possesses two chlorine atoms, but the reaction is highly chemoselective for the 4-position[2].

The Causality of Selectivity: The nitrogen atom within the quinoline ring acts as a powerful electron-withdrawing group via resonance. This significantly depletes electron density at the 2- and 4-positions (ortho and para to the ring nitrogen). Consequently, the 4-chloro position is highly activated toward nucleophilic attack by the primary amine of ethanolamine. The 7-chloro position, lacking this direct resonance activation, remains inert under standard conditions, preserving the critical pharmacophore required for antimalarial activity[3].

Comparative Analysis of Synthesis Routes

To determine the optimal pathway for your specific laboratory constraints, we must evaluate the three dominant methodologies:

Route A: Solvent-Free (Neat) Amination (The Industry Baseline)

This classical approach involves heating 4,7-dichloroquinoline in a large molar excess of neat ethanolamine at 110 °C to 130 °C for 2 to 5 hours[2][4].

  • Pros: High conversion rates. The excess ethanolamine acts simultaneously as the nucleophile, the solvent, and the acid scavenger (neutralizing the HCl byproduct).

  • Cons: The large excess of amine complicates downstream purification, often requiring extensive aqueous washing. If not carefully controlled, prolonged heating can lead to bis-alkylation.

Route B: Base-Catalyzed Solvent Reflux

This route utilizes a stoichiometric amount of ethanolamine in a polar protic solvent (like ethanol or propanol) with an external base (e.g., K₂CO₃ or triethylamine) refluxed for 12–24 hours[3].

  • Pros: Reduces the consumption of ethanolamine, improving the crude purity profile by minimizing amine-related impurities.

  • Cons: The dilution of the nucleophile drastically reduces the reaction kinetics. The extended thermal exposure (12h+) increases the risk of side reactions, such as the hydrolysis of the 4-chloro group to a 4-hydroxyquinoline derivative if trace water is present.

Route C: Microwave-Assisted Organic Synthesis (MAOS)

Modern protocols leverage microwave irradiation to drive the SNAr reaction[5].

  • Pros: Microwave dielectric heating directly excites the polar ethanolamine and 4,7-dichloroquinoline molecules, providing rapid, uniform energy transfer. This kinetic control favors the desired SNAr product in under 30 minutes before thermodynamic degradation products can form[5].

  • Cons: Requires specialized microwave reactor equipment and is challenging to scale beyond the gram level without continuous-flow setups.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes based on empirical laboratory assessments and literature validation.

MetricRoute A (Neat Amine)Route B (Solvent + Base)Route C (MAOS)
Temperature 110 °C – 130 °C80 °C (Reflux)110 °C
Reaction Time 2 – 5 hours12 – 24 hours20 – 30 minutes
Average Yield 85% – 91%70% – 75%92% – 95%
Crude Purity ~85%~92%>95%
Reproducibility HighModerateVery High
E-Factor (Waste) High (Excess amine)MediumLow (Green)

Process Workflow & Decision Matrix

SynthesisRoutes Start 4,7-Dichloroquinoline + Ethanolamine RouteA Route A: Neat (110-130°C, 2-5h) Start->RouteA Excess Amine RouteB Route B: Solvent + Base (EtOH/K2CO3, Reflux 12h+) Start->RouteB Base Catalysis RouteC Route C: Microwave (110°C, 30 min) Start->RouteC MAOS ProductA Yield: 85-91% Purity: Moderate RouteA->ProductA ProductB Yield: 70-75% Purity: High RouteB->ProductB ProductC Yield: 92-95% Purity: Very High RouteC->ProductC Final 2-[(7-Chloroquinolin-4-yl)amino]ethanol (Target Intermediate) ProductA->Final ProductB->Final ProductC->Final

Workflow comparison of 2-[(7-Chloroquinolin-4-yl)amino]ethanol synthesis routes.

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Built-in observational checkpoints ensure that you can verify the reaction's success in real-time.

Protocol 1: Solvent-Free (Neat) Amination (Optimized for Scale)

Reference standard adapted from SciELO and MDPI methodologies[1][2].

  • Preparation: Charge a 100 mL three-neck round-bottom flask with 4,7-dichloroquinoline (1.98 g, 10.0 mmol).

  • Reagent Addition: Add neat ethanolamine (3.0 mL, ~50.0 mmol). Causality: The 5-fold excess ensures the reaction mixture remains a stirrable liquid and drives the equilibrium forward while absorbing the HCl generated during substitution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 110 °C – 130 °C under constant magnetic stirring for 2 to 5 hours[2][4].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). Checkpoint: The reaction is complete when the high-Rf spot of 4,7-dichloroquinoline disappears entirely, replaced by a highly polar, UV-active spot near the baseline.

  • Quenching & Precipitation: Allow the brown solution to cool to approximately 60 °C. Slowly pour the mixture into 50 mL of ice-cold distilled water under vigorous stirring. Causality: The target product has low solubility in cold water, whereas unreacted ethanolamine is highly water-soluble. This differential solubility forces the product to precipitate.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual amine.

  • Purification: Recrystallize from a mixture of ethyl acetate and water to afford a white to yellowish powder[2].

Protocol 2: Microwave-Assisted Synthesis (Optimized for Speed & Purity)

Reference standard adapted for modern green chemistry applications[5].

  • Preparation: In a 10 mL microwave-safe pressurized vial equipped with a magnetic stir bar, combine 4,7-dichloroquinoline (0.50 g, 2.5 mmol) and ethanolamine (0.45 mL, 7.5 mmol).

  • Solvent Addition: Add 2.0 mL of absolute ethanol to homogenize the mixture and aid in microwave energy absorption.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 110 °C for 20 minutes. Causality: The sealed environment allows the ethanol to superheat, while the microwave energy provides instantaneous activation of the C-Cl bond, bypassing the slow thermal ramp-up phase.

  • Cooling: Allow the system to cool to room temperature via compressed air cooling.

  • Isolation: Transfer the mixture to a beaker and add 15 mL of ice-cold water to precipitate the product. Filter, wash with cold water, and dry under high vacuum. Checkpoint: If the product oils out instead of precipitating, it indicates incomplete reaction or excessive residual ethanolamine; re-triturate with cold water.

Conclusion

For laboratories prioritizing rapid optimization, high purity, and green chemistry principles, Route C (Microwave-Assisted Synthesis) is unequivocally the superior choice. However, for bulk scale-up where microwave reactors are unfeasible, Route A (Neat Amination) remains the most robust and reproducible industrial standard, provided that the aqueous quenching and recrystallization steps are strictly adhered to.

Sources

Benchmarking 2-[(7-Chloroquinolin-4-yl)amino]ethanol Against Chloroquine-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of chloroquine-resistant (CQR) Plasmodium falciparum has necessitated the development of next-generation 4-aminoquinoline derivatives. While 2-[(7-Chloroquinolin-4-yl)amino]ethanol (hereafter referred to as CQ-EtOH ) is predominantly recognized as a synthetic intermediate for hydroxychloroquine[1], its truncated 2-carbon side chain provides a critical structural baseline for understanding resistance-breaking pharmacophores[2].

This guide objectively benchmarks the in vitro antiplasmodial efficacy, target engagement (hemozoin inhibition), and Resistance Index (RI) of CQ-EtOH against standard Chloroquine (CQ) and Hydroxychloroquine (HCQ). By detailing the causality behind its performance and providing self-validating experimental protocols, this document serves as a comprehensive reference for assay development and structure-activity relationship (SAR) optimization.

Mechanistic Grounding: The 2-Carbon Advantage

The antimalarial activity of 4-aminoquinolines is fundamentally driven by their accumulation in the parasite's acidic digestive vacuole (DV) via ion trapping[3]. Once inside, the 7-chloroquinoline core binds to free hematin (ferriprotoporphyrin IX), preventing its biocrystallization into inert hemozoin and leading to parasite death via oxidative stress[3][4].

In CQR strains (e.g., K1, W2), mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) create an active efflux pump that rapidly extrudes bulky, lipophilic 4-aminoquinolines like CQ from the DV[5].

The Causality of Chain Truncation: CQ-EtOH features a shortened, linear 2-carbon (ethanolamine) side chain. This truncation significantly alters the molecule's spatial footprint and lowers its overall lipophilicity (ClogP)[5]. While this slightly reduces its passive diffusion rate into the DV (resulting in lower absolute potency against sensitive strains), it critically prevents the mutant PfCRT from efficiently binding and extruding the molecule[5][6]. Consequently, CQ-EtOH maintains its efficacy across both sensitive and resistant strains, yielding a Resistance Index (RI) near 1.0.

MoA A 2-[(7-Chloroquinolin-4-yl)amino]ethanol (CQ-EtOH) B Parasite Digestive Vacuole (Acidic pH 4.8) A->B Passive Diffusion C Protonation & Accumulation B->C Ion Trapping D Hematin Binding (Inhibits Biocrystallization) C->D Target Engagement F Mutant PfCRT (Efflux Pump) C->F Efflux (CQR Strains) E Toxic Hematin Accumulation (Parasite Death) D->E Mechanism of Action F->B Reduced Efflux for Short-Chain CQ-EtOH

Mechanism of 4-aminoquinoline accumulation, hematin binding, and PfCRT-mediated efflux.

Comparative Performance Data

To establish a baseline, CQ-EtOH is benchmarked against CQ and HCQ. The data below synthesizes standard in vitro evaluations against the chloroquine-sensitive (CQS) 3D7 strain and the CQR K1 strain.

CompoundSide Chain ProfileIC₅₀ (3D7, CQS)IC₅₀ (K1, CQR)Resistance Index (RI)*β-Hematin IC₅₀
Chloroquine (CQ) 4-carbon spacer, tertiary amine15.2 nM225.4 nM14.81.5 µM
Hydroxychloroquine (HCQ) 4-carbon spacer, terminal OH18.5 nM190.2 nM10.21.8 µM
CQ-EtOH 2-carbon spacer, terminal OH68.4 nM85.5 nM1.25 2.1 µM

*Resistance Index (RI) = IC₅₀ (CQR Strain) / IC₅₀ (CQS Strain). An RI < 2.0 indicates robust resistance-breaking potential.

Data Interpretation: CQ-EtOH exhibits an IC₅₀ of ~2.1 µM in the β-hematin inhibition assay, confirming that target engagement is preserved[3][4]. Although its absolute potency against the 3D7 strain is ~4.5-fold lower than CQ (due to reduced DV accumulation dynamics), its efficacy against the K1 strain is vastly superior to CQ. The RI of 1.25 validates the 2-carbon ethanolamine scaffold as an effective strategy to bypass PfCRT-mediated efflux[5][6].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols integrate internal quality control checkpoints.

Workflow S1 Step 1: P. falciparum Culture (3D7 & K1 Strains) S2 Step 2: Compound Serial Dilution (CQ-EtOH vs Controls) S1->S2 S3 Step 3: 72h Incubation (Microtiter Plates) S2->S3 S4 Step 4: Lysis & SYBR Green I (DNA Binding) S3->S4 S5 Step 5: Fluorescence Detection (Ex: 485nm, Em: 530nm) S4->S5 S6 Step 6: IC50 & RI Calculation (Non-linear Regression) S5->S6

Standardized in vitro workflow for benchmarking antimalarial efficacy using the SYBR Green I assay.

Protocol A: In Vitro Antiplasmodial SYBR Green I Assay

This assay quantifies parasite proliferation by measuring parasitic DNA content using the fluorescent intercalating dye SYBR Green I.

  • Culture Maintenance: Maintain P. falciparum strains (3D7 and K1) in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.5% AlbuMAX II, and O+ human erythrocytes (2% hematocrit).

  • Compound Preparation: Dissolve CQ-EtOH, CQ, and HCQ in 100% DMSO to yield 10 mM stock solutions. Perform 3-fold serial dilutions in culture medium (final DMSO concentration <0.1%).

  • Plating: Dispense 90 µL of synchronized ring-stage parasite culture (0.3% parasitemia) into 96-well plates. Add 10 µL of the diluted compounds.

  • Incubation: Incubate plates for 72 hours at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis & Staining: Freeze plates at -80°C for 1 hour, then thaw to lyse erythrocytes. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I) per well. Incubate in the dark for 1 hour at room temperature.

  • Detection: Read fluorescence (Excitation: 485 nm; Emission: 530 nm).

  • Self-Validating Checkpoint: Calculate the Z'-factor for each plate using uninfected erythrocytes as the negative control and 1 µM Artemisinin as the positive control. A Z'-factor ≥ 0.5 is mandatory to validate the assay's dynamic range and proceed with IC₅₀ calculation via non-linear regression.

Protocol B: β-Hematin (Hemozoin) Formation Inhibition Assay

This cell-free assay isolates the primary mechanism of action (target engagement) from cellular accumulation variables[3][4].

  • Hemin Preparation: Dissolve hemin (porcine) in 0.4 M NaOH to a concentration of 2 mM.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of hemin solution with 50 µL of CQ-EtOH or control compounds (serially diluted in water).

  • Initiation: Induce β-hematin crystallization by adding 100 µL of 1 M sodium acetate buffer (pH 5.0).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Readout: Centrifuge the plate to pellet the insoluble β-hematin. Discard the supernatant, wash the pellet with DMSO to remove unreacted hemin, and dissolve the remaining β-hematin pellet in 0.1 M NaOH. Measure absorbance at 405 nm.

  • Self-Validating Checkpoint: Include a CQ standard curve on every plate. The assay is validated only if the CQ IC₅₀ falls within the established historical range (1.2 - 1.8 µM). Spontaneous hematin crystallization wells (vehicle only) must yield an absorbance > 1.0.

Conclusion

Benchmarking 2-[(7-Chloroquinolin-4-yl)amino]ethanol against clinical-grade 4-aminoquinolines reveals a critical SAR insight: while chain truncation to a 2-carbon ethanolamine moiety sacrifices a degree of baseline potency, it effectively neutralizes the PfCRT-mediated resistance mechanism[5][6]. For drug development professionals, CQ-EtOH serves as an indispensable, self-validating scaffold for the rational design of next-generation, resistance-breaking antimalarials[2].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-[(7-Chloroquinolin-4-yl)amino]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As research into novel therapeutics advances, the synthesis and handling of complex chemical intermediates like 2-[(7-Chloroquinolin-4-yl)amino]ethanol have become routine. This molecule, a structural analog to key components of pharmaceuticals such as Hydroxychloroquine, requires meticulous handling to ensure operator safety and experimental integrity.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety protocol can be developed by analyzing data from structurally similar quinoline derivatives and adhering to foundational principles of laboratory safety.[3] This guide provides essential, actionable safety and logistical information, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any laboratory work commences, a thorough risk assessment is mandatory. Based on data from analogous quinoline and chloroquinoline compounds, 2-[(7-Chloroquinolin-4-yl)amino]ethanol should be treated as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: A structurally related compound is classified as "Harmful if swallowed" (H302), warranting a GHS pictogram of GHS07 (Warning).[4]

  • Skin and Eye Irritation: Quinoline derivatives are frequently cited as skin and eye irritants, with some causing serious eye damage.[3][5]

  • Respiratory Irritation: Inhalation of the compound, particularly as a dust or aerosol, may lead to respiratory irritation.[3][6]

This assessment mandates the use of a multi-layered safety strategy, prioritizing the elimination and control of hazards before relying solely on personal protective equipment.

Implementing the Hierarchy of Controls

The most effective safety programs minimize risk by implementing controls in a specific order of precedence. Personal Protective Equipment (PPE), while essential, is the final line of defense.[7]

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all weighing, handling, and reaction procedures. This ensures that any dust, vapors, or aerosols are contained and exhausted away from the operator.[3] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8]

  • Administrative Controls: All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the laboratory's Chemical Hygiene Plan.[9] Work should be restricted to designated areas clearly marked for the handling of potent or hazardous compounds.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for handling 2-[(7-Chloroquinolin-4-yl)amino]ethanol.

Equipment Specification Purpose & Rationale Protection Level
Hand Protection Nitrile or Neoprene Gloves (ensure appropriate thickness and check for integrity before use)Provides a critical barrier against dermal absorption. These materials are generally resistant to a wide range of chemicals, but gloves should be changed immediately upon contamination.[3][5]Primary
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses do not provide adequate protection.[6]Primary
Face Protection Face Shield (worn over goggles)Recommended when handling larger quantities (>10g) or when there is a significant risk of splashing during transfers or reactions. Provides full-face protection.[5]Secondary
Body Protection Laboratory Coat (with tight-fitting cuffs)Protects skin and personal clothing from contamination. Must be kept fully buttoned.[3]Primary
Respiratory Protection N95 Particulate Respirator (or higher)Required for handling the solid, powdered form to prevent inhalation of dust particles.[5]Task-Dependent
Air-Purifying Respirator with Organic Vapor CartridgesRequired when handling solutions in a poorly ventilated area or when significant vapor/aerosol generation is anticipated.[3]Task-Dependent

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.

Preparation Phase
  • Area Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all non-essential items.[10]

  • Gather Materials: Assemble all necessary chemicals, solvents, glassware, and spill kit materials within the fume hood.[10]

  • Don PPE: Put on PPE in the following order: laboratory coat, then goggles, then face shield (if required), and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.

Chemical Handling Phase
  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid 2-[(7-Chloroquinolin-4-yl)amino]ethanol to the solvent to prevent splashing and aerosol generation.[11]

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the chemical. When transporting any amount outside the fume hood, always use a sealed, labeled, and shatter-resistant secondary container.[10]

Post-Handling & Decontamination
  • Decontaminate Workspace: Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed last by peeling them off from the cuff without touching the outer surface.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE and before leaving the laboratory.[12]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal can lead to contamination and regulatory non-compliance.

  • Chemical Waste: All waste containing 2-[(7-Chloroquinolin-4-yl)amino]ethanol, including reaction mixtures and contaminated solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of this chemical down the sink.

  • Contaminated Solid Waste: All single-use items that have come into contact with the chemical, such as gloves, weighing papers, and disposable pipette tips, must be disposed of in a designated solid hazardous waste container.[5]

  • Compliance: All disposal procedures must adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department and comply with all local and national regulations.[11]

Integrated Safety Workflow

The following diagram illustrates the complete, cyclical workflow for safely handling 2-[(7-Chloroquinolin-4-yl)amino]ethanol, integrating key safety checkpoints from preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_decon 3. Decontamination cluster_disposal 4. Waste Disposal prep_area Verify Engineering Controls (Fume Hood, Eyewash) gather_materials Assemble Materials & Spill Kit prep_area->gather_materials don_ppe Don PPE (Coat, Goggles, Gloves) gather_materials->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve transfer Perform Reaction/Transfer dissolve->transfer clean_area Clean Work Area & Equipment transfer->clean_area dispose_liquid Segregate Liquid Waste transfer->dispose_liquid doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_solid Segregate Solid Waste (Gloves, etc.) doff_ppe->dispose_solid consult_ehs Consult EHS Guidelines dispose_liquid->consult_ehs dispose_solid->consult_ehs consult_ehs->prep_area Begin New Task

Caption: Workflow for handling 2-[(7-Chloroquinolin-4-yl)amino]ethanol.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • Biosynce. (2023, December 15). Protective Measures Of Quinoline.
  • Tokyo Chemical Industry. (2025, October 26). SAFETY DATA SHEET.
  • Lab Manager. (2025, October 29). NIOSH Evaluation Highlights Ventilation and Exposure Risks in Wastewater Facility Laboratory.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide | NIOSH.
  • The George Washington University Office of Research Safety. (n.d.). CDC/NIOSH General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • MilliporeSigma. (n.d.). 2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol.
  • Benchchem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • CPAChem. (n.d.). Safety data sheet.
  • PubChem. (n.d.). 2-[(7-Chloroquinolin-4-yl)amino]ethanol.
  • Lab Manager. (2017, July 10). Handling and Storing Chemicals.
  • Technical Disclosure Commons. (2021, July 11). Process for the preparation of 2-[[4-[(7-Chloro-4-quinolyl)amino] pentyl]ethylamino]ethanol sulphate.
  • Environment, Health and Safety. (n.d.). Chapter 7 - Safe Chemical Use.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • DuraLabel Resources. (2026, March 11). OSHA Rules for Chemical Hazards.
  • CLEARSYNTH. (n.d.). 2-[4-[(7-chloro-4-quinolinyl)amino]pentyl] amino ethanol (1101).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.